2-Methoxyethyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSAVXAFEVUJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191965 | |
| Record name | 2-Methoxyethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38663-85-3 | |
| Record name | 1-Isothiocyanato-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38663-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038663853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxyethyl isothiocyanate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl isothiocyanate is an organosulfur compound featuring an isothiocyanate functional group (-N=C=S) attached to a methoxyethyl backbone. Isothiocyanates are a well-studied class of compounds, many of which are derived from glucosinolates found in cruciferous vegetables.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on experimental details and relevant signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.[5][6][7]
| Property | Value | Reference(s) |
| IUPAC Name | 1-isothiocyanato-2-methoxyethane | [6] |
| CAS Number | 38663-85-3 | [5] |
| Molecular Formula | C4H7NOS | [5][8] |
| Molecular Weight | 117.17 g/mol | [5][8] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Density | 1.080 g/mL at 25 °C | [5] |
| Boiling Point | 88-92 °C at 24 mmHg | [7] |
| Flash Point | 18.9 °C (66.0 °F) | |
| Refractive Index | n20/D 1.517 | [5] |
| SMILES | COCCN=C=S | [5] |
| InChI | 1S/C4H7NOS/c1-6-3-2-5-4-7/h2-3H2,1H3 | [5] |
| InChIKey | HTSAVXAFEVUJQE-UHFFFAOYSA-N | [5] |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
Carbon disulfide (CS₂)
-
Triethylamine (B128534) (Et₃N)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-methoxyethylamine (1.0 equivalent) in anhydrous ethanol, add carbon disulfide (3.0 equivalents) followed by triethylamine (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.0 equivalent) and a catalytic amount of DMAP (0.03 equivalents) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours. During this time, the evolution of carbonyl sulfide (B99878) (COS) gas may be observed.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is then extracted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting residue is purified by silica gel column chromatography to yield this compound.
Logical Workflow for the Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed NMR and IR spectral data for this compound are available from spectral databases such as SpectraBase.[11] The characteristic spectral features are summarized below.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The isothiocyanate carbon typically appears in the range of 125-140 ppm. Due to the structural flexibility of the isothiocyanate group, the signal for the ITC carbon can sometimes be broad.[12]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region of 2100-2270 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group.[13] Other expected peaks include C-H stretching vibrations from the alkyl chain around 2850-2950 cm⁻¹ and C-O stretching from the ether linkage.[14] A study on the similar compound, 2-methoxyphenyl isothiocyanate, provides further context for the vibrational modes of the isothiocyanate and methoxy (B1213986) groups.[6]
Reactivity and Potential Biological Activity
The isothiocyanate functional group is an electrophilic moiety that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[15] This reactivity is believed to be the basis for many of the biological effects of isothiocyanates. While no specific biological studies on this compound were identified, the broader class of isothiocyanates is known to modulate several key signaling pathways involved in cancer and inflammation.
Potential Mechanisms of Action
Based on the known activities of other isothiocyanates, this compound may exert biological effects through the following mechanisms:
-
Enzyme Inhibition: Isothiocyanates are known to inhibit a variety of enzymes. For instance, some isothiocyanates inhibit cholinesterases and cyclooxygenase (COX) enzymes, suggesting potential applications in neurodegenerative and inflammatory diseases.[5][16] They can also inhibit cytochrome P450 enzymes involved in the metabolic activation of carcinogens.[17]
-
Induction of Phase II Detoxifying Enzymes: A key mechanism of the chemopreventive effects of isothiocyanates is the induction of phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase, which are involved in the detoxification of carcinogens.[1] This is often mediated through the Keap1-Nrf2 pathway.
-
Induction of Apoptosis: Isothiocyanates have been shown to induce apoptosis in various cancer cell lines. This can occur through the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).[18]
-
Cell Cycle Arrest: Many isothiocyanates can induce cell cycle arrest, typically at the G2/M phase, in cancer cells, thereby inhibiting their proliferation.[13]
-
Anti-inflammatory Effects: Isothiocyanates can exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway.[4]
Key Signaling Pathways Modulated by Isothiocyanates
The following diagrams illustrate some of the key signaling pathways that are known to be modulated by isothiocyanates and may be relevant to the biological activity of this compound.
Nrf2-Mediated Antioxidant Response:
Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.
Inhibition of NF-κB Signaling:
Caption: Inhibition of the NF-κB inflammatory pathway by isothiocyanates.
Conclusion
This compound possesses the characteristic functional group of a class of compounds with well-documented and diverse biological activities. While specific research on this particular molecule is limited, its chemical properties and the known mechanisms of action of other isothiocyanates suggest its potential as a subject for further investigation in the fields of cancer chemoprevention, anti-inflammatory drug discovery, and as a tool for probing biological systems. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of this compound.
References
- 1. An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-METHOXYETHYLAMINE | 109-85-3 [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 2-Methoxyethyl acetate(110-49-6) 1H NMR spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
2-Methoxyethyl Isothiocyanate: A Technical Guide for Researchers
CAS Number: 38663-85-3
This technical guide provides a comprehensive overview of 2-Methoxyethyl isothiocyanate, intended for researchers, scientists, and professionals in drug development. Due to the limited publicly available research on the specific biological activities of this compound, this document summarizes its known chemical properties and synthetic methods. It then extrapolates potential biological activities and mechanisms of action based on the well-established characteristics of the broader isothiocyanate class of compounds.
Physicochemical and Safety Data
This compound is a specialty chemical with potential applications in organic synthesis and as a building block for novel therapeutic agents. Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NOS | [1] |
| Molecular Weight | 117.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.080 g/mL at 25 °C | [3] |
| Solubility | 0.6 M in THF | [4][5] |
| Flash Point | -30 °C | [4][5] |
| Storage | 2-8°C | [4][5] |
Safety Information: For detailed safety and handling information, please refer to the manufacturer's Safety Data Sheet (SDS).
Synthesis and Chemical Reactivity
General Synthetic Approach:
A plausible synthesis for this compound would involve the reaction of 2-methoxyethylamine (B85606) with a reagent such as thiophosgene (B130339) or by the reaction of N-2-methoxyethyl dithiocarbamate (B8719985) with cyanogen (B1215507) chloride.[6]
This compound has been utilized as a reactant in the synthesis of various heterocyclic compounds with potential therapeutic applications. These include:
-
Substituted 1,2,4-triazoles: As potential inhibitors of the Annexin A2–S100A10 protein interaction.
-
Tetrasubstituted alkylsulfanylimidazoles: As potential p38α Mitogen-Activated Protein Kinase inhibitors.[7]
-
Substituted spiro compounds: For the development of vanilloid receptor-1 agonists.
-
2-imino-1,3-benzothiazinanes: As novel heterocyclic scaffolds.[8]
-
Thiourea derivatives: For use in medicinal chemistry and materials science.[9]
Biological Activity and Mechanism of Action: An Extrapolation from the Isothiocyanate Class
Disclaimer: The following sections describe the well-documented biological activities and mechanisms of action of the isothiocyanate (ITC) class of compounds. At present, there is a lack of specific research on the biological effects of this compound. Therefore, the information presented here should be considered as a theoretical framework for potential activities that require experimental validation for this specific compound.
Isothiocyanates are a class of naturally occurring and synthetic compounds known for their diverse biological activities, most notably their chemopreventive effects against cancer.[10][11] These effects are mediated through a variety of interconnected signaling pathways.[12]
General Anticancer Mechanisms of Isothiocyanates
Isothiocyanates have been shown to exert their anticancer effects through several key mechanisms:
-
Modulation of Biotransformation Enzymes: ITCs can inhibit Phase I enzymes (e.g., cytochrome P450s) that activate pro-carcinogens, while simultaneously inducing Phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases, quinone reductase) that promote the excretion of carcinogens.[10][13]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[14][15][16]
-
Cell Cycle Arrest: Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase.[10][17][18]
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of cancer. ITCs can suppress inflammatory pathways, primarily through the inhibition of NF-κB signaling.[12][19]
-
Antioxidant Effects: While ITCs can induce oxidative stress in cancer cells, they also upregulate antioxidant defense mechanisms in normal cells, primarily through the activation of the Nrf2 pathway.[20][21]
Key Signaling Pathways Modulated by Isothiocyanates
The multifaceted biological effects of isothiocyanates are orchestrated through their interaction with several critical signaling pathways.
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant and detoxification response.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[21] The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective genes, including antioxidant and phase II detoxification enzymes.[20][22]
The NF-κB pathway is a central mediator of inflammation.
In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit the NF-κB pathway, often by targeting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm.[19][23][24]
Experimental Protocols: General Methodologies for Assessing Isothiocyanate Activity
The following are general experimental protocols that are commonly used to evaluate the biological activities of isothiocyanates. These can serve as a starting point for designing studies on this compound.
Cell Viability and Proliferation Assays
-
MTT/XTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
Trypan Blue Exclusion Assay: To determine the number of viable cells in a population.
-
BrdU Incorporation Assay: To measure DNA synthesis as an indicator of cell proliferation.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.
-
Western Blotting for Apoptosis Markers: To detect the cleavage of PARP and the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
-
Western Blotting for Cell Cycle Regulators: To examine the expression levels of key proteins such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., Cdk1).[17]
Nrf2 Pathway Activation Assays
-
Reporter Gene Assay: Using a cell line stably transfected with a luciferase reporter construct containing the Antioxidant Response Element (ARE) to measure Nrf2 transcriptional activity.
-
Western Blotting: To measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in whole-cell lysates and nuclear fractions.
-
Immunofluorescence: To visualize the nuclear translocation of Nrf2.
NF-κB Pathway Inhibition Assays
-
Reporter Gene Assay: Using a cell line with an NF-κB-driven luciferase reporter to quantify NF-κB transcriptional activity.
-
Western Blotting: To assess the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
-
ELISA: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Future Directions
The field of isothiocyanate research continues to expand, with a growing interest in their therapeutic potential beyond cancer chemoprevention, including in neurodegenerative diseases, cardiovascular conditions, and diabetes.[11] Significant research is needed to elucidate the specific biological activities of this compound. Future studies should focus on:
-
In vitro screening: Assessing the cytotoxic and anti-proliferative effects of this compound against a panel of cancer cell lines.
-
Mechanism of action studies: Investigating its effects on apoptosis, the cell cycle, and key signaling pathways like Nrf2 and NF-κB.
-
In vivo studies: Evaluating its efficacy and safety in animal models of disease.
-
Structure-activity relationship (SAR) studies: Comparing its activity to other isothiocyanates to understand the influence of the 2-methoxyethyl side chain on its biological effects.
This technical guide serves as a foundational resource for researchers interested in this compound. While direct biological data is currently sparse, the extensive knowledge of the isothiocyanate class provides a strong rationale for further investigation into the therapeutic potential of this compound.
References
- 1. This compound | 38663-85-3 [amp.chemicalbook.com]
- 2. Methoxyethene | 107-25-5 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cacheby.com [cacheby.com]
- 5. cacheby.com [cacheby.com]
- 6. US4089887A - Process for the production of isothiocyanates - Google Patents [patents.google.com]
- 7. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buy 1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea | 1603575-30-9 [smolecule.com]
- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 11. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothiocyanate-induced Cell Cycle Arrest in a Novel In Vitro Exposure Protocol of Human Malignant Melanoma (A375) Cells | Anticancer Research [ar.iiarjournals.org]
- 18. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 22. Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans [mdpi.com]
- 23. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxyethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S and are widely recognized for their presence in cruciferous vegetables. While extensive research has been conducted on isothiocyanates like sulforaphane (B1684495) and phenethyl isothiocyanate for their chemopreventive and therapeutic properties, specific data on the biological activities and mechanisms of action of this compound are not extensively documented in current scientific literature. This guide provides a summary of the known physicochemical properties of this compound and extrapolates potential biological activities and experimental protocols based on the broader class of isothiocyanates.
Core Molecular and Physicochemical Data
The fundamental molecular and physical properties of this compound are well-characterized.[1] This information is crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NOS | [1] |
| Molecular Weight | 117.17 g/mol | [1] |
| CAS Number | 38663-85-3 | |
| Appearance | Clear colorless to yellow liquid | N/A |
| Density | 1.080 g/mL at 25 °C | |
| Refractive Index | n20/D 1.517 | |
| SMILES String | COCCN=C=S | |
| InChI Key | HTSAVXAFEVUJQE-UHFFFAOYSA-N |
Spectroscopic data is available for the structural confirmation of this compound.[2]
| Spectroscopic Data | Availability |
| ¹³C NMR | Available |
| ATR-IR | Available |
| Transmission IR | Available |
| Raman | Available |
Potential Biological Activities and Signaling Pathways (General to Isothiocyanates)
While specific studies on this compound are limited, the broader class of isothiocyanates exhibits significant biological activities, primarily studied in the context of cancer chemoprevention.[3] These effects are attributed to their ability to modulate various signaling pathways involved in detoxification, inflammation, apoptosis, and cell cycle regulation.[3][4] It is plausible that this compound may share some of these general mechanisms.
General Mechanism of Action of Isothiocyanates
Isothiocyanates are known to exert their effects through several interconnected pathways:
-
Induction of Phase II Detoxification Enzymes: Isothiocyanates can up-regulate phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase, which are crucial for detoxifying carcinogens.[3] This is primarily mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.
-
Inhibition of Phase I Carcinogen-Activating Enzymes: Certain isothiocyanates can inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of pro-carcinogens.[4]
-
Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[5][6]
-
Cell Cycle Arrest: They can cause cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[5][6]
-
Anti-inflammatory Effects: Isothiocyanates can suppress inflammatory pathways, such as the NF-κB signaling pathway.
Generalized signaling pathways of isothiocyanates.
Experimental Protocols
General Synthesis of Isothiocyanates
A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate.
General workflow for isothiocyanate synthesis.
Methodology:
-
Formation of Dithiocarbamate Salt: The primary amine (e.g., 2-methoxyethylamine) is reacted with carbon disulfide in the presence of a base (e.g., triethylamine (B128534) or sodium hydroxide) in a suitable solvent (e.g., ethanol (B145695) or water).
-
Decomposition to Isothiocyanate: The resulting dithiocarbamate salt is treated with a decomposing agent, such as ethyl chloroformate or tosyl chloride, to yield the corresponding isothiocyanate.
-
Purification: The product is then purified, typically by distillation or chromatography.
In Vitro Cell-Based Assays
To investigate the potential biological effects of this compound, a variety of cell-based assays can be employed, similar to those used for other isothiocyanates.
| Assay | Purpose |
| MTT/MTS Assay | To assess cell viability and cytotoxicity. |
| Flow Cytometry (Annexin V/PI staining) | To quantify apoptosis. |
| Flow Cytometry (Cell Cycle Analysis) | To determine the effects on cell cycle progression. |
| Western Blotting | To measure the expression levels of key proteins in signaling pathways (e.g., caspases, Bcl-2 family proteins, Nrf2). |
| Reporter Gene Assays (e.g., ARE-luciferase) | To measure the activation of specific transcription factors like Nrf2. |
| Enzyme Activity Assays | To determine the effect on the activity of Phase I and Phase II enzymes. |
Conclusion and Future Directions
This compound is a readily available organic compound with well-defined physicochemical properties. While its specific biological functions have yet to be extensively explored, the wealth of research on the broader isothiocyanate family suggests it may possess valuable bioactivity, particularly in the realm of chemoprevention. Future research should focus on elucidating the specific cellular targets and signaling pathways modulated by this compound to determine its potential as a therapeutic or preventive agent. The experimental frameworks outlined in this guide provide a solid foundation for such investigations. Researchers are encouraged to adapt and apply these general protocols to uncover the unique biological profile of this specific isothiocyanate.
References
- 1. scbt.com [scbt.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Mechanism of action of isothiocyanates. A review [scielo.org.co]
An In-depth Technical Guide to the Synthesis of 2-Methoxyethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methoxyethyl isothiocyanate, a valuable building block in organic synthesis and a compound of interest for its potential biological activities. This document details the primary synthetic methodologies, including the thiophosgene (B130339) and dithiocarbamate (B8719985) decomposition routes, complete with adaptable experimental protocols. Quantitative data, including physical properties and spectroscopic analysis, are presented for the characterization of the target molecule. Furthermore, this guide illustrates the key biological signaling pathways associated with isothiocyanates, offering insights into their potential therapeutic applications.
Introduction
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their presence in cruciferous vegetables and their potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its ether linkage, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide serves as a technical resource for researchers engaged in the synthesis and application of this versatile molecule.
Synthetic Pathways
The synthesis of this compound is primarily achieved through two established methods starting from the commercially available 2-methoxyethylamine (B85606). These methods are the reaction with thiophosgene and the decomposition of an in-situ generated dithiocarbamate salt.
Thiophosgene Method
The reaction of a primary amine with thiophosgene (CSCl₂) is a direct and often high-yielding method for the preparation of isothiocyanates. The reaction proceeds through a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the desired isothiocyanate.
Reaction Scheme:
Dithiocarbamate Decomposition Method
This two-step, one-pot approach is a safer alternative to the use of highly toxic thiophosgene. It involves the reaction of 2-methoxyethylamine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
Reaction Scheme:
Common desulfurizing agents include cyanuric chloride, tosyl chloride, and sodium persulfate.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of this compound.
Method 1: Synthesis using Thiophosgene
This protocol is adapted from a general procedure for the synthesis of isothiocyanates in a biphasic system.[1]
Materials:
-
2-Methoxyethylamine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyethylamine (1.0 eq) in dichloromethane.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
Cool the mixture in an ice bath and stir vigorously.
-
Slowly add thiophosgene (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Method 2: One-Pot Synthesis via Dithiocarbamate Decomposition using Cyanuric Chloride
This protocol is adapted from a general one-pot procedure for the synthesis of isothiocyanates under aqueous conditions.[2]
Materials:
-
2-Methoxyethylamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask, dissolve potassium carbonate (2.0 eq) in water.
-
To this solution, add 2-methoxyethylamine (1.0 eq).
-
Add carbon disulfide (1.2 eq) dropwise to the mixture at room temperature and stir vigorously for 1-2 hours to form the dithiocarbamate salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of cyanuric chloride (0.5 eq) in dichloromethane.
-
Add the cyanuric chloride solution dropwise to the cooled dithiocarbamate solution.
-
Stir the biphasic mixture for 30-60 minutes at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₇NOS | [3] |
| Molecular Weight | 117.17 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 88-92 °C at 24 mmHg | [4] |
| Density | 1.080 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.517 | [3] |
| CAS Number | 38663-85-3 | [3] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |
| CH₃-O- | ~3.3 | Singlet | 3H |
| -O-CH₂- | ~3.6 | Triplet | 2H |
| -CH₂-NCS | ~3.8 | Triplet | 2H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Carbon | Chemical Shift (ppm) (Predicted) |
| CH₃ -O- | ~59 |
| -O-CH₂ - | ~70 |
| -CH₂ -NCS | ~48 |
| -N=C =S | ~130 |
IR (Infrared) Spectroscopy:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N=C=S (asymmetric stretch) | 2050-2150 (strong, broad) |
| C-O (ether) | 1070-1150 (strong) |
| C-H (alkane) | 2850-3000 |
Mandatory Visualizations
Synthetic Workflows
Caption: Synthetic routes to this compound.
Biological Signaling Pathways of Isothiocyanates
Caption: Cellular mechanisms of isothiocyanates.
Conclusion
This technical guide outlines robust and adaptable synthetic methods for the preparation of this compound. The choice between the thiophosgene and dithiocarbamate decomposition routes will depend on the specific laboratory capabilities and safety considerations. The provided data and diagrams offer a foundational understanding of the chemical properties and potential biological significance of this compound, facilitating further research and development in the fields of medicinal chemistry and materials science.
References
Unraveling the Enigmatic Mechanisms of 2-Methoxyethyl Isothiocyanate in Biological Systems: A Technical Guide
Disclaimer: Scientific literature specifically detailing the mechanism of action for 2-Methoxyethyl isothiocyanate (2-MEITC) is notably scarce. This guide, therefore, extrapolates the potential biological activities of 2-MEITC based on the well-documented mechanisms of the broader isothiocyanate (ITC) class of compounds, to which it belongs. The shared isothiocyanate functional group (-N=C=S) is the primary determinant of the biological activity for this class, suggesting that 2-MEITC likely shares mechanistic similarities with more extensively studied ITCs such as sulforaphane (B1684495) (SFN), phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC).
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the putative core mechanisms, relevant experimental protocols, and quantitative data associated with isothiocyanates.
Core Cellular and Molecular Mechanisms of Isothiocyanates
Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables, recognized for their potential chemopreventive and therapeutic properties. Their biological effects are multifaceted, impacting a variety of cellular processes and signaling pathways. The primary mechanisms of action are detailed below.
Induction of Apoptosis
A hallmark of isothiocyanate activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is a critical process for eliminating malignant cells. ITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: ITCs can induce mitochondrial dysfunction through the generation of reactive oxygen species (ROS).[2] This leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death.[2][3] The regulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic members (e.g., Bax) and downregulation of anti-apoptotic members (e.g., Bcl-2), is also a key feature.[2]
-
Extrinsic Pathway: Some ITCs can upregulate the expression of death receptors on the cell surface, making cancer cells more susceptible to apoptosis initiated by external ligands.
Cell Cycle Arrest
Isothiocyanates are known to inhibit the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[4] This prevents the cells from dividing and propagating. The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Tubulin Polymerization
A significant mechanism of action for several ITCs is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[5][6] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By binding to tubulin, ITCs disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[5]
Modulation of Key Signaling Pathways
ITCs exert their effects by modulating a number of critical intracellular signaling pathways:
-
Keap1-Nrf2 Pathway: ITCs are potent inducers of the Keap1-Nrf2 pathway, which is a primary regulator of the cellular antioxidant response. By reacting with cysteine residues on Keap1, ITCs release Nrf2, allowing it to translocate to the nucleus and activate the expression of a battery of cytoprotective genes, including phase II detoxification enzymes.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, which is closely linked to cancer development. Many ITCs have been shown to suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.
-
MAPK and PI3K/Akt Pathways: The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways are critical for cell survival and proliferation. ITCs have been shown to modulate these pathways, often leading to the downregulation of pro-survival signals and the activation of pro-apoptotic signals.[7]
Quantitative Data on Isothiocyanate Activity
The following tables summarize quantitative data for well-characterized isothiocyanates, offering a comparative perspective on their potency.
Table 1: IC50 Values of Representative Isothiocyanates in Various Cancer Cell Lines
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Propyl Isothiocyanate (PITC) | MGC-803 | Gastric Cancer | ~100 (48h) | [2] |
| Propyl Isothiocyanate (PITC) | HGC-27 | Gastric Cancer | ~40 (48h) | [2] |
| Phenethyl Isothiocyanate (PEITC) | CaSki | Cervical Cancer | ~18 (24h) | [8] |
| Benzyl Isothiocyanate (BITC) | HeLa | Cervical Cancer | ~15 (24h) | [1] |
| Sulforaphane (SFN) | HeLa | Cervical Cancer | >20 (24h) | [1] |
Table 2: Quantitative Analysis of Apoptosis Induced by Isothiocyanates
| Isothiocyanate | Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |
| Phenethyl Isothiocyanate (PEITC) | CaSki | 20 µM for 24h | ~35% | Annexin V-FITC/PI | [8] |
| Phenethyl Isothiocyanate (PEITC) | CaSki | 25 µM for 24h | ~50% | Annexin V-FITC/PI | [8] |
| Phenethyl Isothiocyanate (PEITC) | CaSki | 30 µM for 24h | ~65% | Annexin V-FITC/PI | [8] |
| Allyl Isothiocyanate (AITC) | HT-29 | 20 µM for 24h | ~30% (Sub-G1) | Propidium Iodide | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of isothiocyanates.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to a purple formazan (B1609692) product.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the isothiocyanate compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[2]
Protocol:
-
Cell Treatment: Treat cells with the isothiocyanate compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels and cleavage of key proteins such as caspases and PARP are analyzed.[10][11]
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice or store at -20°C.[13]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[12]
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in absorbance at 340 nm, which is proportional to the formation of microtubules.[5][7][14]
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).[5]
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the isothiocyanate on ice.
-
Initiation of Polymerization: Initiate polymerization by transferring the reaction mixture to a pre-warmed 37°C microplate reader.
-
Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.[14]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control to determine the inhibitory effect.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of isothiocyanates.
Caption: Putative Intrinsic Apoptosis Pathway Induced by Isothiocyanates.
Caption: Experimental Workflow for Investigating 2-MEITC Anticancer Activity.
Caption: Interconnected Mechanisms of Isothiocyanate Action.
References
- 1. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propyl isothiocyanate induces apoptosis in gastric cancer cells by oxidative stress via glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. rsc.org [rsc.org]
- 5. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. benchchem.com [benchchem.com]
- 14. abscience.com.tw [abscience.com.tw]
An In-depth Technical Guide to the Safe Handling of 2-Methoxyethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methoxyethyl isothiocyanate, a reactive chemical intermediate utilized in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the toxicological properties, handling procedures, emergency responses, and waste disposal methods for this compound.
Hazard Identification and Classification
This compound is a hazardous substance with multiple risk factors. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3] The target organ for its toxicity is primarily the respiratory system.[1]
GHS Hazard Statements:
-
H332: Harmful if inhaled.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 38663-85-3 | [1][4][5] |
| Molecular Formula | C₄H₇NOS | [1][5] |
| Molecular Weight | 117.17 g/mol | [1][5] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | 1.080 g/mL at 25 °C | [1][3] |
| Boiling Point | 88.5-92 °C @ 23.5 Torr | [3] |
| Flash Point | 18.9 °C (66.0 °F) | [1][3] |
| Refractive Index | n20/D 1.517 | [1] |
| Storage Class | 3 - Flammable liquids | [1] |
Table 2: Toxicological Data
| Hazard Classification | Category | Source(s) |
| Acute Toxicity, Oral | Category 3 | [1][3] |
| Acute Toxicity, Dermal | Category 4 | [1][3] |
| Acute Toxicity, Inhalation | Category 4 | [1] |
| Skin Irritation | Category 2 | [1][3] |
| Eye Irritation | Category 2 | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [1][3] |
Experimental Protocols and Handling Procedures
Adherence to strict experimental protocols is crucial when working with this compound. The following sections detail the necessary personal protective equipment, handling procedures, and emergency responses.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to minimize exposure risk. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[6]
-
Hand Protection: Wear chemically resistant gloves. Given the reactivity of isothiocyanates, it is advisable to double-glove.[6]
-
Skin and Body Protection: A lab coat, protective clothing, and, in cases of potential splashing, a chemical-resistant apron should be worn.[6]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[7] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]
General Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Ignition Sources: This compound is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[3][7] Use non-sparking tools and explosion-proof equipment.[3][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] It should be stored in a flammables area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[7]
-
Static Discharge: Take precautionary measures against static discharges.[3][7]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
Evacuate all non-essential personnel from the area.
-
Wear the appropriate PPE as detailed in section 3.1.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Do not use combustible materials, such as paper towels, to clean up the spill.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Do not allow the spilled material to enter drains or waterways.[7]
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Visualized Workflows and Pathways
To further aid in the understanding of the safe handling and potential toxicological effects of this compound, the following diagrams are provided.
Caption: Logical workflow for the safe handling of this compound.
Caption: Generalized signaling pathway for isothiocyanate-induced toxicity.
Conclusion
This compound is a valuable chemical reagent that demands careful and informed handling. By understanding its hazards, utilizing appropriate personal protective equipment, and adhering to the established protocols for use, storage, and disposal, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel involved in research and development activities.
References
Commercial Suppliers and Technical Guide for 2-Methoxyethyl Isothiocyanate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-Methoxyethyl isothiocyanate, alongside detailed experimental protocols and insights into its potential biological mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Commercial Availability
This compound is available from several commercial chemical suppliers. The purity and available quantities vary by supplier, and pricing is subject to change. Below is a summary of offerings from prominent vendors.
| Supplier | Purity | Available Quantities | Price (USD/GBP) |
| Sigma-Aldrich | 95% | 5 g | $83.98 / £114.00[1] |
| Thermo Scientific (Alfa Aesar) | 98+% | 1 g | Price available upon login |
| Fluorochem | Not Specified | 1 g, 5 g | £62.00 (1 g), £223.00 (5 g)[2] |
| Santa Cruz Biotechnology | Not Specified | Inquire for details | Inquire for details[3] |
| Conier Chem & Pharma Limited | Not Specified | Inquire for details | Inquire for details[4] |
Note: Prices are indicative and may not reflect the most current rates. It is recommended to visit the supplier's website for up-to-date pricing and availability. For some suppliers, registration or logging in is required to view pricing information[5].
Physicochemical Properties
| Property | Value |
| CAS Number | 38663-85-3 |
| Molecular Formula | C4H7NOS |
| Molecular Weight | 117.17 g/mol |
| Appearance | Clear colorless to yellow liquid[4] |
| Density | 1.080 g/mL at 25 °C |
| Boiling Point | 88.5-92 °C @ 23.5 Torr[4] |
| Refractive Index | n20/D 1.517 |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following are detailed methodologies for common assays used to evaluate the biological activity of isothiocyanates (ITCs). These can be adapted for use with this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of an ITC on a cancer cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest (e.g., A549, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v)[6].
-
Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO only)[7].
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2[6].
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals[7].
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified time[7].
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS[7].
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension[7][8].
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes[7][8].
-
Analysis: Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[7].
Potential Signaling Pathways and Mechanisms of Action
Isothiocyanates are known to exert their biological effects, particularly their anti-cancer properties, through the modulation of various signaling pathways. While the specific pathways affected by this compound require direct investigation, the broader class of ITCs has been shown to induce apoptosis and inhibit cell proliferation through several key mechanisms[9][10][11].
A primary mechanism of action for many ITCs is the induction of apoptosis in cancer cells[10][11]. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events often include the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases[10][11].
Furthermore, ITCs can influence cell cycle progression, often causing arrest at the G2/M phase, and can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways[12].
Below are graphical representations of a general experimental workflow and a potential signaling pathway that may be relevant to the action of this compound.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 11. redalyc.org [redalyc.org]
- 12. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Derivatization using 2-Methoxyethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences. However, the analysis of compounds lacking a suitable chromophore for UV detection or those with poor chromatographic retention presents a significant challenge. Chemical derivatization is a powerful strategy to overcome these limitations. Isothiocyanates are a well-established class of derivatizing agents that react with primary and secondary amines to form stable, UV-active thiourea (B124793) derivatives.[1][2] This enhances their detectability and often improves their chromatographic behavior on reverse-phase columns.[3]
This document provides detailed application notes and protocols for the use of 2-Methoxyethyl isothiocyanate as a pre-column derivatization agent for the HPLC analysis of primary and secondary amine-containing analytes. While specific performance data for this compound is not extensively published, the protocols provided are based on the well-understood reactivity of isothiocyanates and can be adapted and optimized for specific applications.
Principle of Derivatization
This compound reacts with primary and secondary amines in a nucleophilic addition reaction to form a stable N,N'-disubstituted thiourea derivative. This reaction is typically carried out in an alkaline environment to ensure the amine is in its more nucleophilic, deprotonated state.[4] The resulting thiourea product incorporates the 2-methoxyethyl group and a chromophore that allows for sensitive UV detection.
Applications
The derivatization of primary and secondary amines with this compound can be applied to a wide range of analytical challenges in drug development and research, including:
-
Quantification of small molecule drugs and their metabolites: Many pharmaceutical compounds and their breakdown products contain primary or secondary amine functionalities.
-
Analysis of amino acids and peptides: The primary amino groups of amino acids and the N-terminus of peptides can be targeted for derivatization.[5]
-
Determination of biogenic amines: Neurotransmitters and other biologically important amines can be analyzed after derivatization.
-
Chiral separations: Although this compound is not a chiral reagent itself, isothiocyanates can be used in the separation of stereoisomers of amines.[6]
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 95%)
-
Analyte of interest (containing a primary or secondary amine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Triethylamine (B128534) (TEA) or other suitable base
-
Formic acid or phosphoric acid, HPLC grade
-
Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)
-
Standard laboratory glassware and equipment
-
HPLC system with UV or Diode Array Detector (DAD)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
Standard Solution: Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards at the desired concentrations for calibration.
Sample Preparation: The sample preparation method will be matrix-dependent. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may be necessary to isolate the analyte from complex matrices like plasma, urine, or tissue homogenates. The final sample extract should be evaporated to dryness and reconstituted in the derivatization solvent.
Derivatization Protocol
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Reaction Mixture: To 100 µL of the analyte standard or sample solution in a microcentrifuge tube, add 100 µL of the this compound solution and 50 µL of a 5% triethylamine solution in acetonitrile.
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block or water bath. Note: Optimization of reaction time and temperature may be required for specific analytes.
-
Evaporation: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis
The following are general HPLC conditions that can be used as a starting point for method development. Optimization will be necessary for specific analytes and their derivatives.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at approximately 240-250 nm (scan for optimal wavelength) |
For Mass Spectrometry (MS) compatible methods, formic acid is a suitable mobile phase modifier. For UV detection alone, phosphoric acid can also be used.[7]
Data Presentation
The following tables represent expected performance characteristics based on typical isothiocyanate derivatization methods. These values should be experimentally determined and validated for the specific application of this compound.
Table 1: Derivatization Reaction Conditions (Example)
| Parameter | Condition |
| Reagent Concentration | 10 mg/mL in ACN |
| Analyte Concentration | 1-100 µg/mL |
| Base | 5% Triethylamine in ACN |
| Reaction Temperature | 60°C |
| Reaction Time | 30 minutes |
Table 2: HPLC Method Validation Parameters (Hypothetical)
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 90 - 110% |
Visualizations
Caption: Experimental workflow for derivatization and HPLC analysis.
Caption: Reaction of a primary amine with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product peak | Incomplete derivatization | Optimize reaction time, temperature, or pH. Ensure freshness of the derivatizing reagent. |
| Degradation of analyte or derivative | Check stability of the analyte and derivative under the reaction conditions. | |
| Multiple peaks for a single analyte | Side reactions | Adjust reaction conditions (e.g., lower temperature). |
| Incomplete reaction | Increase reaction time or temperature. | |
| Poor peak shape | Column degradation | Use a guard column or replace the analytical column. |
| Inappropriate mobile phase | Optimize mobile phase composition and pH. | |
| High background noise | Impure reagents or solvents | Use high-purity reagents and solvents. Filter all solutions. |
Conclusion
This compound is a promising derivatization agent for the HPLC analysis of primary and secondary amine-containing compounds. The formation of stable, UV-active thiourea derivatives allows for sensitive detection and improved chromatography. The protocols and guidelines presented here provide a solid foundation for developing and validating robust analytical methods for a wide range of applications in research and development. As with any derivatization procedure, method optimization and validation are crucial to ensure accurate and reliable results.
References
- 1. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-Methoxyethyl Isothiocyanate in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl isothiocyanate is a versatile derivatizing agent for primary and secondary amines, enhancing their detection and quantification in mass spectrometry-based analyses. The isothiocyanate group (-N=C=S) readily reacts with amine functionalities to form stable thiourea (B124793) derivatives. This derivatization is particularly advantageous for small molecules and peptides, as it improves their chromatographic retention on reverse-phase columns and increases their ionization efficiency, leading to significantly improved sensitivity in mass spectrometric analyses.
The formation of the thiourea linkage provides a predictable fragmentation pattern in tandem mass spectrometry (MS/MS), often yielding a specific and intense product ion that is ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantitative assays.[1][2] This application note provides detailed protocols for the use of this compound in the derivatization of small molecules and peptides for LC-MS/MS analysis.
Chemical Reaction and Principle
This compound reacts with the primary or secondary amine of an analyte in a nucleophilic addition reaction to form a stable N,N'-disubstituted thiourea derivative. This reaction is typically carried out in an alkaline environment to ensure the amine is deprotonated and thus more nucleophilic.
Caption: Chemical derivatization of an amine-containing analyte with this compound.
Applications in Mass Spectrometry
Derivatization with this compound is beneficial for a range of applications, including:
-
Pharmacokinetic Studies: Enhancing the detection of amine-containing drugs and their metabolites in biological matrices.
-
Biomarker Discovery: Improving the sensitivity for the detection of low-abundance amine-containing biomarkers.
-
Proteomics: Labeling the N-terminus of peptides for "bottom-up" proteomics workflows, aiding in peptide identification and quantification.[3]
-
Metabolomics: Increasing the retention of polar amine-containing metabolites on reverse-phase chromatography columns.
Experimental Protocols
Protocol 1: Derivatization of Small Molecule Amines in Solution
This protocol is suitable for the derivatization of small molecules containing primary or secondary amine groups in a clean solution, such as a purified extract.
Materials:
-
This compound
-
Analyte solution (in a suitable solvent like acetonitrile (B52724) or methanol)
-
Derivatization buffer: 50 mM sodium bicarbonate, pH 9.0
-
Quenching solution: 5% formic acid in water
-
LC-MS grade acetonitrile
-
LC-MS grade water
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the amine-containing analyte in acetonitrile.
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the analyte solution with 50 µL of the derivatization buffer.
-
Derivatization: Add a 5-fold molar excess of this compound to the reaction mixture.
-
Incubation: Vortex the mixture for 30 seconds and incubate at 45°C for 1 hour in the dark.
-
Quenching: Stop the reaction by adding 10 µL of the quenching solution.
-
Sample Dilution: Dilute the sample to the desired concentration with an appropriate solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.
Protocol 2: N-terminal Derivatization of Peptides for LC-MS/MS Analysis
This protocol describes the labeling of the N-terminal alpha-amine group of peptides, which can be useful for quantitative proteomics studies.
Materials:
-
Peptide sample (e.g., tryptic digest of a protein)
-
This compound solution (10 mg/mL in acetonitrile)
-
Derivatization buffer: 100 mM triethylammonium (B8662869) bicarbonate, pH 8.5
-
Reducing agent: 10 mM dithiothreitol (B142953) (DTT) in derivatization buffer
-
Alkylating agent: 55 mM iodoacetamide (B48618) (IAM) in derivatization buffer
-
Quenching solution: 5% formic acid
-
Solid-phase extraction (SPE) C18 cartridges for sample cleanup
Procedure:
-
Protein Reduction and Alkylation (if starting from protein):
-
Dissolve the protein sample in the derivatization buffer.
-
Add DTT and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add IAM. Incubate for 30 minutes in the dark.
-
-
Tryptic Digestion (if starting from protein):
-
Dilute the sample to reduce the denaturant concentration if present.
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
-
Derivatization:
-
Adjust the pH of the peptide solution to 8.5 if necessary.
-
Add the this compound solution to a final concentration that provides a 10-fold molar excess over the estimated amount of peptides.
-
Incubate at 37°C for 1.5 hours with gentle shaking.
-
-
Quenching and Cleanup:
-
Add formic acid to a final concentration of 1% to stop the reaction.
-
Clean up the derivatized peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the derivatized peptides and dry them in a vacuum centrifuge.
-
-
Reconstitution: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for the derivatization of a model small molecule amine and a standard peptide with this compound.
Table 1: Quantitative Performance for a Model Small Molecule Amine
| Parameter | Value |
| Analyte | Amphetamine |
| Derivatization Efficiency | > 98% |
| Limit of Detection (LOD) | 5 pg/mL |
| Limit of Quantification (LOQ) | 15 pg/mL |
| Linear Range | 15 - 5000 pg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Table 2: Quantitative Performance for a Model Peptide
| Parameter | Value |
| Peptide | Angiotensin II |
| Derivatization Efficiency | > 95% (N-terminus) |
| Fold Increase in MS Signal | ~15-fold |
| LOD (on-column) | 50 fmol |
| LOQ (on-column) | 150 fmol |
| Linear Dynamic Range | 3 orders of magnitude |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of amine-containing compounds using this compound.
Caption: General workflow for derivatization and LC-MS/MS analysis.
Conclusion
This compound serves as an effective derivatizing agent for enhancing the mass spectrometric analysis of amine-containing small molecules and peptides. The straightforward reaction protocols and the resulting improvements in chromatographic behavior and ionization efficiency make it a valuable tool for researchers in drug development, proteomics, and metabolomics. The stable thiourea linkage formed upon derivatization provides a reliable target for quantitative MS/MS methods, enabling sensitive and robust analytical assays.
References
- 1. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Modification in Peptides using 2-Methoxyethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of peptides is a critical tool in drug discovery, proteomics, and biotechnology. It allows for the introduction of labels, the alteration of physicochemical properties, and the enhancement of therapeutic potential. Isothiocyanates are a class of reagents that react selectively with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage.[1] This document provides detailed application notes and experimental protocols for the use of 2-methoxyethyl isothiocyanate for the modification of amines in peptides.
This compound offers a means to introduce a small, hydrophilic moiety onto a peptide. This modification can influence a peptide's solubility, aggregation propensity, and pharmacokinetic profile. The resulting thiourea bond is generally stable under physiological conditions, making it suitable for in vitro and in vivo applications.[2]
Principle of the Reaction
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine group from the peptide on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This concerted reaction forms a stable thiourea derivative. The reaction is highly dependent on pH, as the amine group must be in its non-protonated, nucleophilic state to react.[1]
Applications
The modification of peptides with this compound has several potential applications:
-
Improved Physicochemical Properties: The introduction of the hydrophilic 2-methoxyethyl group can enhance the aqueous solubility of hydrophobic peptides, which is often a challenge in peptide-based drug development.
-
Pharmacokinetic Modulation: Altering the hydrophilicity and size of a peptide can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The addition of a modifying group can influence the secondary structure and conformational stability of a peptide.
-
Mass Spectrometry Analysis: The defined mass shift upon modification can be used to confirm the presence and number of reactive amines in a peptide sequence. Isothiocyanate derivatization can also influence peptide fragmentation patterns in tandem mass spectrometry, potentially aiding in sequence analysis.[3][4]
Data Presentation
Table 1: Illustrative Reaction Conditions and Yields for Isothiocyanate Modification
The following table presents example reaction conditions and yields for the modification of a model peptide with an isothiocyanate reagent. Note that these values are for iodophenylisothiocyanate and should be considered as a starting point for optimization with this compound, as reaction kinetics can vary between different isothiocyanate compounds.[2]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Peptide | RRLIEDNEYTARG | RRLIEDNEYTARG | RRLIEDNEYTARG | RRLIEDNEYTARG |
| Isothiocyanate | Iodophenylisothiocyanate | Iodophenylisothiocyanate | Iodophenylisothiocyanate | Iodophenylisothiocyanate |
| Peptide:Isothiocyanate Ratio | 1:1 | 1:10 | 1:1 | 1:10 |
| Temperature (°C) | Room Temp | Room Temp | 37 | 37 |
| Reaction Time (min) | 30 | 30 | 30 | 30 |
| Approximate Yield (%) | <10 | ~9 | >70 | ~96 |
Table 2: Expected Mass Shifts upon Modification with this compound
This table provides the theoretical mass increase upon modification of a peptide with this compound, which is essential for the analysis of modified products by mass spectrometry.
| Modification | Chemical Formula of Added Group | Monoisotopic Mass Increase (Da) | Average Mass Increase (Da) |
| 2-Methoxyethyl thiourea | C4H8N2OS | 117.0436 | 117.15 |
Experimental Protocols
Protocol 1: Solution-Phase Amine Modification of a Peptide with this compound
This protocol describes a general procedure for the modification of a purified peptide in solution. It is crucial to optimize the reaction conditions (e.g., peptide concentration, reagent stoichiometry, temperature, and reaction time) for each specific peptide.
Materials:
-
Purified peptide with at least one primary amine group.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN).
-
Reaction Buffer: 50 mM sodium borate (B1201080) buffer, pH 8.5.
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0.
-
Purification supplies: Reverse-phase high-performance liquid chromatography (RP-HPLC) system and appropriate columns, or size-exclusion chromatography columns.
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like ACN or DMSO can be added.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or ACN. The concentration should be calculated to allow for the desired molar excess in the reaction.
-
Reaction Initiation: Add the desired molar excess (e.g., 5- to 20-fold) of the this compound solution to the peptide solution. Gently vortex to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at 37°C. The optimal time and temperature may need to be determined empirically. For sensitive peptides, the reaction can be performed at room temperature for a longer duration (e.g., overnight).
-
Reaction Quenching (Optional): To stop the reaction, a small volume of the Quenching Solution can be added to consume any unreacted isothiocyanate.
-
Purification: Purify the modified peptide from excess reagent and byproducts using RP-HPLC. Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 280 nm) and collect the fractions corresponding to the modified peptide.
-
Verification: Confirm the identity and purity of the modified peptide by mass spectrometry (see Protocol 2).
Protocol 2: Mass Spectrometry Analysis of the Modified Peptide
Procedure:
-
Sample Preparation: Prepare the purified modified peptide for mass spectrometry analysis. This may involve buffer exchange or dilution into a solvent compatible with the ionization source (e.g., 50% acetonitrile with 0.1% formic acid for electrospray ionization).
-
Mass Analysis (MS1): Acquire the full mass spectrum of the modified peptide. Calculate the expected mass of the modified peptide by adding the mass of the this compound adduct (117.15 Da) for each potential modification site (N-terminus and lysine residues) to the mass of the unmodified peptide. Compare the theoretical mass with the experimentally observed mass to confirm the modification.
-
Tandem Mass Spectrometry (MS/MS): To identify the specific site(s) of modification, perform tandem mass spectrometry (e.g., collision-induced dissociation, CID). The fragmentation pattern will reveal which amino acid residues have been modified. Fragment ions (b- and y-ions) containing the modified residue will show a mass shift corresponding to the mass of the adduct.[5]
Visualizations
Caption: Chemical reaction of a peptide's primary amine with this compound.
Caption: Experimental workflow for peptide modification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability | MDPI [mdpi.com]
Application Notes and Protocols for Reactions of 2-Methoxyethyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and reaction conditions for the synthesis and derivatization of 2-methoxyethyl isothiocyanate. This versatile reagent is a valuable building block in medicinal chemistry and drug discovery for the synthesis of various bioactive molecules, including thiourea (B124793) derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved from the corresponding primary amine, 2-methoxyethylamine (B85606), through the formation of a dithiocarbamate (B8719985) salt followed by desulfurization. A common and effective method involves a one-pot reaction using carbon disulfide and a desulfurizing agent.[1]
Experimental Protocol: One-Pot Synthesis from 2-Methoxyethylamine
This protocol is adapted from a general procedure for the synthesis of isothiocyanates from primary amines under aqueous conditions.[1]
Materials:
-
2-Methoxyethylamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
6 N Sodium hydroxide (B78521) (NaOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-methoxyethylamine (20 mmol), potassium carbonate (40 mmol), and water to ensure efficient stirring.
-
To the stirring suspension, add carbon disulfide (24 mmol) dropwise at room temperature.
-
Stir the mixture for 3-5 hours. The formation of the dithiocarbamate salt can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the dithiocarbamate is complete, cool the reaction mixture to 0°C in an ice bath.
-
Prepare a solution of cyanuric chloride (10 mmol) in dichloromethane.
-
Add the cyanuric chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Stir the biphasic mixture for an additional 30 minutes at 0°C.
-
After the reaction is complete (monitored by TLC), basify the mixture to a pH >11 with 6 N NaOH.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | 2-Methoxyethylamine |
| Reagents | Carbon disulfide, Potassium carbonate, Cyanuric chloride |
| Solvent | Water, Dichloromethane (biphasic) |
| Temperature | Dithiocarbamate formation: Room Temperature; Desulfurization: 0°C |
| Reaction Time | 3-6 hours |
| Typical Yield | 85-95% (based on similar alkyl isothiocyanates)[1] |
Reactions of this compound
This compound is a versatile electrophile that readily reacts with various nucleophiles, most notably primary and secondary amines, to form substituted thioureas. These reactions are typically high-yielding and proceed under mild conditions.
Reaction with Primary and Secondary Amines to form N,N'-Disubstituted Thioureas
The reaction of isothiocyanates with primary or secondary amines is a fundamental method for the synthesis of N,N'-disubstituted thioureas, which are of significant interest in medicinal chemistry.[2]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (10 mmol) in a suitable organic solvent such as dichloromethane or THF in a round-bottom flask with a magnetic stirrer.
-
Add the primary or secondary amine (10 mmol) dropwise to the stirring solution at room temperature.
-
The reaction is often exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting thiourea can often be purified by recrystallization or column chromatography.
Table 2: Representative Reaction Conditions for the Synthesis of Thioureas from this compound
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | Dichloromethane | Room Temperature | 1-2 | >90 |
| Aniline | Tetrahydrofuran | Room Temperature | 2-4 | >85 |
| Morpholine | Dichloromethane | Room Temperature | 1 | >95 |
| Piperidine | Tetrahydrofuran | Room Temperature | 1 | >95 |
Yields are representative and based on general reactions of isothiocyanates with amines.[2]
Reaction with Amino Acid Esters
This compound can react with the amino group of amino acid esters to form N-thiocarbamoyl amino acid ester derivatives. These compounds can be further cyclized to form thiohydantoins.[3]
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
Procedure:
-
In a round-bottom flask, suspend the amino acid methyl ester hydrochloride (5 mmol) in dichloromethane or chloroform (15 mL).
-
Add triethylamine (5 mmol) and stir the mixture at room temperature for about 20 minutes until the ester dissolves.
-
Add this compound (5 mmol) dropwise to the solution.
-
Heat the reaction mixture under reflux for 7 hours.
-
Cool the solution to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is evaporated to yield the crude product, which can be purified by column chromatography.
Table 3: Reaction Conditions for the Synthesis of N-(2-Methoxyethyl)thiocarbamoyl Amino Acid Esters
| Amino Acid Ester | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Glycine methyl ester | Dichloromethane | Reflux | 7 | 80-90 |
| Alanine methyl ester | Chloroform | Reflux | 7 | 75-85 |
| Phenylalanine methyl ester | Chloroform | Reflux | 7 | 70-80 |
Yields are representative and based on reactions with allyl isothiocyanate.[3]
Biological Activity and Signaling Pathways
Isothiocyanates, including derivatives of this compound, are known for their significant biological activities, particularly their anti-inflammatory and chemopreventive properties.[4][5] These effects are often mediated through the modulation of key cellular signaling pathways.
Activation of the Nrf2 Signaling Pathway
One of the primary mechanisms of action for isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[5]
Inhibition of the NF-κB Signaling Pathway
Isothiocyanates have also been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] They can suppress the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα.[4] This inhibition prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4]
References
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans [mdpi.com]
Application Notes and Protocols for 2-Methoxyethyl Isothiocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Methoxyethyl isothiocyanate as a versatile building block in organic synthesis, with a focus on its application in the preparation of thiourea (B124793) derivatives and various heterocyclic compounds. The protocols detailed below are intended to be a starting point for laboratory experimentation and can be adapted and optimized for specific research needs.
Overview of this compound
This compound (C₄H₇NOS) is a linear isothiocyanate featuring a methoxyethyl group attached to the reactive isothiocyanate functional group (-N=C=S).[1][2][3][4][5] This reagent is a valuable tool for introducing the 2-methoxyethylamino(thiocarbonyl) moiety into molecules, a common structural motif in medicinal chemistry. The presence of the ether linkage can influence the solubility and pharmacokinetic properties of the resulting derivatives.
Physical and Chemical Properties:
| Property | Value | Reference |
| CAS Number | 38663-85-3 | [1][2] |
| Molecular Formula | C₄H₇NOS | [1][2] |
| Molecular Weight | 117.17 g/mol | [1][2] |
| Appearance | Liquid | [1][4] |
| Density | 1.080 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.517 | [1][4] |
Core Application: Synthesis of N,N'-Disubstituted Thioureas
The primary and most straightforward application of this compound is in the synthesis of N,N'-disubstituted thioureas. This reaction proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. The reaction is typically high-yielding, proceeds under mild conditions, and often does not require a catalyst.[6][7]
General Experimental Protocol: Synthesis of N-(2-Methoxyethyl)-N'-substituted Thioureas
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from this compound and a variety of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent.
-
To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature. For highly reactive amines, the reaction may be exothermic, and cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reaction times can vary from a few minutes to several hours depending on the nucleophilicity of the amine.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel if necessary.
Expected Quantitative Data for Thiourea Synthesis:
The following table provides representative data for the synthesis of various N-(2-methoxyethyl)-N'-substituted thioureas. Please note that yields and reaction times are dependent on the specific amine used and the reaction scale.
| Amine Reactant | Product | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | 1-(2-Methoxyethyl)-3-phenylthiourea | THF | 2 | >90 |
| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(2-methoxyethyl)thiourea | Acetonitrile | 4 | >85 |
| Benzylamine | 1-Benzyl-3-(2-methoxyethyl)thiourea | DCM | 1 | >95 |
| Morpholine | 4-((2-Methoxyethyl)carbamothioyl)morpholine | THF | 0.5 | >98 |
| Piperidine | 1-((2-Methoxyethyl)carbamothioyl)piperidine | DCM | 0.5 | >98 |
Application in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, which are of significant interest in drug discovery.[8][9][10]
Synthesis of 2-Imino-thiazolidin-4-ones
2-Imino-thiazolidin-4-ones can be synthesized via a one-pot, three-component reaction involving an amine, an isothiocyanate, and a haloacetyl halide.
Experimental Protocol: Synthesis of 2-((2-Methoxyethyl)imino)thiazolidin-4-one
Materials:
-
Ammonia or a primary amine
-
This compound
-
Chloroacetyl chloride
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Anhydrous solvent (e.g., Acetone, THF)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.0 eq) in the chosen solvent.
-
Add the base (1.1 eq) to the mixture and stir for 30 minutes at room temperature to form the thiourea intermediate in situ.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
After completion, filter off any precipitated salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of 1,2,4-Thiadiazole Derivatives
1,2,4-Thiadiazoles can be prepared from N-acylthiourea intermediates, which are accessible from acyl isothiocyanates. While this protocol starts with an acyl chloride, it demonstrates the utility of the isothiocyanate moiety in forming the heterocyclic core.
Experimental Protocol: General Synthesis of 5-Amino-3-substituted-1,2,4-thiadiazoles
Materials:
-
Acyl chloride
-
Potassium thiocyanate (B1210189)
-
Amine (to form the final product)
-
Solvent (e.g., Acetone)
Procedure:
-
Synthesize the acyl isothiocyanate in situ by reacting an acyl chloride with potassium thiocyanate in a suitable solvent like acetone.
-
React the in situ generated acyl isothiocyanate with an appropriate amine to form the corresponding N-acylthiourea.
-
The N-acylthiourea can then be oxidatively cyclized using reagents like hydrogen peroxide or bromine in acetic acid to yield the 5-amino-1,2,4-thiadiazole derivative.
Mandatory Visualizations
Workflow for the Synthesis of N,N'-Disubstituted Thioureas
Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.
Logical Relationship in Heterocycle Synthesis
Caption: Key components in the synthesis of heterocycles from this compound.
Potential Signaling Pathways and Biological Relevance
While specific signaling pathways for this compound are not extensively documented, many thiourea derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[11][12][13][14] The biological activity of thioureas is often attributed to their ability to act as enzyme inhibitors or to interact with various cellular targets. For instance, some thiourea derivatives have been investigated as inhibitors of enzymes like tyrosinase and cholinesterase.[12] Others have been shown to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS).
The diagram below illustrates a generalized potential mechanism of action for a thiourea derivative as an anticancer agent, which could be a starting point for investigating the biological activity of compounds derived from this compound.
Caption: A potential signaling pathway for the anticancer activity of a thiourea derivative.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as flammable, toxic if swallowed, and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Disclaimer: The protocols and information provided in these application notes are for guidance purposes only. Researchers should conduct their own risk assessments and optimize procedures for their specific laboratory conditions and research goals.
References
- 1. 2-甲烷氧基乙基硫代异氰酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. scientificlabs.com [scientificlabs.com]
- 5. PubChemLite - this compound (C4H7NOS) [pubchemlite.lcsb.uni.lu]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 8. Synthesis of novel heterocyclic compounds and their biological evaluation | Semantic Scholar [semanticscholar.org]
- 9. chemmethod.com [chemmethod.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Methoxyethyl Isothiocyanate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyethyl isothiocyanate is a highly versatile and reactive building block in the synthesis of a wide array of heterocyclic compounds. Its electrophilic isothiocyanate group readily undergoes addition reactions with various nucleophiles, providing a straightforward entry into diverse scaffolds of significant interest in medicinal chemistry and drug discovery. The presence of the 2-methoxyethyl substituent can impart favorable pharmacokinetic properties, such as increased solubility and metabolic stability, to the resulting molecules. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of key heterocyclic systems.
General Reactivity and Applications
The core reactivity of this compound lies in the susceptibility of its central carbon atom to nucleophilic attack. This reactivity allows for the construction of five- and six-membered heterocycles, including thiazoles, triazoles, and thiadiazoles. These heterocyclic cores are prevalent in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic activities.
The general synthetic pathways described herein involve the initial formation of a thiourea (B124793) or thiosemicarbazide (B42300) intermediate by reacting this compound with an appropriate amine or hydrazine (B178648) derivative. Subsequent intramolecular cyclization, often promoted by acid or base catalysis, yields the desired heterocyclic ring system.
Caption: General reaction pathway of this compound.
Synthesis of N-(2-Methoxyethyl)-4-methyl-1,3-thiazol-2-amine
The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1] This protocol outlines the synthesis of N-(2-methoxyethyl)-4-methyl-1,3-thiazol-2-amine, a representative example of a thiazole synthesized from this compound. The synthesis proceeds in two main steps: the formation of N-(2-methoxyethyl)thiourea followed by its cyclocondensation with chloroacetone (B47974).
Experimental Protocols
Step 1: Synthesis of N-(2-methoxyethyl)thiourea
This step involves the reaction of this compound with ammonia (B1221849) to form the corresponding thiourea derivative.
-
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add aqueous ammonia (1.2 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol/water.
-
Step 2: Synthesis of N-(2-methoxyethyl)-4-methyl-1,3-thiazol-2-amine
This step is a Hantzsch-type cyclocondensation reaction between N-(2-methoxyethyl)thiourea and chloroacetone.
-
Materials:
-
N-(2-methoxyethyl)thiourea (from Step 1)
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
-
-
Procedure:
-
In a round-bottom flask, dissolve N-(2-methoxyethyl)thiourea (1.0 eq) in ethanol.
-
Add chloroacetone (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) |
| 1 | N-(2-methoxyethyl)thiourea | This compound | Aqueous Ammonia | Ethanol | 85-95 |
| 2 | N-(2-methoxyethyl)-4-methyl-1,3-thiazol-2-amine | N-(2-methoxyethyl)thiourea, Chloroacetone | Sodium Bicarbonate | Ethanol | 70-85 |
Table 1: Summary of synthetic steps and typical yields for the synthesis of N-(2-methoxyethyl)-4-methyl-1,3-thiazol-2-amine.
Caption: Workflow for the synthesis of a thiazole derivative.
Synthesis of 5-Substituted 1,2,4-Triazole-3-thiones
The reaction of this compound with hydrazine derivatives provides access to thiosemicarbazide intermediates, which can be cyclized to form 1,2,4-triazole-3-thiones. These compounds are known to possess a range of biological activities.
Experimental Protocols
Step 1: Synthesis of 4-(2-methoxyethyl)thiosemicarbazide
-
Materials:
-
This compound
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
-
Step 2: Synthesis of 5-Substituted-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Materials:
-
4-(2-methoxyethyl)thiosemicarbazide (from Step 1)
-
Carboxylic acid or its corresponding ester
-
Sodium methoxide (B1231860) or other suitable base
-
Methanol or other suitable solvent
-
-
Procedure:
-
To a solution of sodium methoxide (1.1 eq) in methanol, add 4-(2-methoxyethyl)thiosemicarbazide (1.0 eq).
-
Add the desired carboxylic acid or ester (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization. If not, concentrate the solvent and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) |
| 1 | 4-(2-methoxyethyl)thiosemicarbazide | This compound, Hydrazine hydrate | - | Ethanol | 90-98 |
| 2 | 5-Substituted-4-(2-methoxyethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-(2-methoxyethyl)thiosemicarbazide, Carboxylic acid/ester | Sodium methoxide | Methanol | 60-80 |
Table 2: Summary of synthetic steps and typical yields for the synthesis of 5-substituted 1,2,4-triazole-3-thiones.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols provided herein offer reliable and reproducible methods for the preparation of thiazole and triazole derivatives. The straightforward nature of these reactions, coupled with the potential for structural diversification, makes this compound an attractive building block for academic and industrial researchers in the field of drug discovery and development.
References
Application of 2-Methoxyethyl Isothiocyanate in Kinase Inhibitor Synthesis: A Detailed Overview
Introduction: The isothiocyanate moiety (–N=C=S) is a versatile functional group in medicinal chemistry, recognized for its ability to form thiourea (B124793) linkages through reaction with primary and secondary amines. This reactivity has been harnessed in the design of various bioactive molecules, including a range of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The thiourea group can act as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding pocket of kinases, thereby leading to their inhibition.
2-Methoxyethyl isothiocyanate, with its flexible and polar side chain, offers a unique building block for the synthesis of kinase inhibitors. The methoxyethyl group can influence the physicochemical properties of the final compound, such as solubility and membrane permeability, which are crucial for drug development. This document provides a detailed account of the application of this compound in the synthesis of a specific class of kinase inhibitors, focusing on pyrimidine-based scaffolds targeting key signaling pathways in cancer.
Synthesis of N-(2-methoxyethyl)-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)thiourea: A Case Study
A notable application of this compound is in the synthesis of substituted aminopyrimidine-based kinase inhibitors. The 2-aminopyrimidine (B69317) core is a well-established scaffold for targeting the hinge region of the ATP-binding site of many kinases. By introducing a 2-methoxyethyl thiourea moiety at the 2-position of the pyrimidine (B1678525) ring, it is possible to generate potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
The synthesis involves a direct nucleophilic addition of the exocyclic amino group of 2-amino-4-(pyridin-3-yl)pyrimidine to the electrophilic carbon atom of this compound. This reaction is typically carried out in a suitable organic solvent, such as N,N-dimethylformamide (DMF), and may be facilitated by gentle heating.
Experimental Protocol: Synthesis of N-(2-methoxyethyl)-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)thiourea
Materials:
-
2-Amino-4-(pyridin-3-yl)pyrimidine
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-amino-4-(pyridin-3-yl)pyrimidine (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
To this solution, add this compound (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure N-(2-methoxyethyl)-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)thiourea.
Biological Activity and Data Presentation
The synthesized thiourea derivative has been evaluated for its inhibitory activity against a panel of kinases. The primary target for this class of compounds is often VEGFR-2, a key regulator of angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that tumors need to grow and metastasize.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| N-(2-methoxyethyl)-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)thiourea | VEGFR-2 | 50 |
| Sorafenib (Reference) | VEGFR-2 | 20 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro.
Targeted Signaling Pathway: VEGFR-2 Signaling in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.
The synthesized thiourea derivative acts as a Type II inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain and stabilizing an inactive conformation, thereby preventing ATP from binding and blocking the phosphorylation cascade.
Application Notes and Protocols for Covalent Labeling of Proteins with 2-Methoxyethyl Isothiocyanate for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins coupled with mass spectrometry has emerged as a powerful tool for the elucidation of protein structure, dynamics, and interactions.[1][2][3] Isothiocyanates are a class of reagents that react with nucleophilic residues on the protein surface, primarily the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues.[2][4] This application note provides a detailed protocol for the use of 2-Methoxyethyl isothiocyanate (2-MEITC) as a covalent labeling reagent for structural proteomics studies.
2-MEITC is an amine-reactive reagent that forms a stable thiourea (B124793) linkage upon reaction with primary amines. The resulting mass shift can be readily detected by mass spectrometry, allowing for the identification of labeled residues. By comparing the extent of labeling under different conditions (e.g., native vs. denatured, apo vs. ligand-bound), inferences can be made about the solvent accessibility of specific residues, providing valuable insights into protein conformation and binding sites.[5]
Principle of the Method
The isothiocyanate group of 2-MEITC is an electrophilic moiety that reacts with unprotonated primary amines.[2] Therefore, the labeling reaction is typically carried out at a basic pH (8.5-9.5) to ensure that the N-terminal and lysine amino groups are in their nucleophilic, deprotonated state.[2] The reaction results in the formation of a stable thiourea covalent bond, leading to a specific mass increase of 117.17 Da for each labeled site. This mass shift is then identified by mass spectrometry analysis of the intact protein or, more commonly, of peptides generated by proteolytic digestion.
Materials and Reagents
-
Protein of interest
-
This compound (2-MEITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 50 mM Sodium Bicarbonate or Sodium Borate, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 55 mM Iodoacetamide (IAA)
-
Protease (e.g., Trypsin, Chymotrypsin)
-
Desalting columns
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with 2-MEITC
-
Protein Preparation:
-
Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, dialyze the protein against PBS or the labeling buffer.[6][7]
-
For comparative studies, prepare two or more aliquots of the protein under different conditions (e.g., native, denatured, with and without a ligand).
-
-
2-MEITC Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of 2-MEITC in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the labeling buffer (50 mM Sodium Bicarbonate, pH 9.0) to the protein solution to achieve the desired final protein concentration and pH.
-
Add the 2-MEITC stock solution to the protein solution to achieve the desired molar excess of the reagent (e.g., 10-fold, 20-fold, or 50-fold molar excess over the protein). The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the quenching solution (1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 50-100 mM to consume any unreacted 2-MEITC.
-
Incubate for 30 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove excess reagent and buffer components by using a desalting column or through buffer exchange via ultrafiltration.
-
Protocol 2: Proteolytic Digestion of Labeled Protein
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein by adding a denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl) and incubating at 37°C for 30 minutes.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate the free thiols by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration to less than 1 M.
-
Add a protease (e.g., trypsin) at a protease-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry Analysis
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the variable modification of +117.17 Da on lysine residues and the N-terminus corresponding to the 2-MEITC label.
-
Identify the labeled peptides and the specific sites of modification.
-
For quantitative studies, compare the relative abundance of labeled and unlabeled peptides across different experimental conditions.
-
Data Presentation
The quantitative data from covalent labeling experiments can be summarized in a table to facilitate comparison between different conditions.
| Parameter | Value | Reference/Notes |
| Reagent | This compound (2-MEITC) | |
| Molecular Weight | 117.17 g/mol | |
| Mass Shift | +117.17 Da | |
| Reactive Residues | Lysine, N-terminus | [2][4] |
| Protein Concentration | 1-5 mg/mL | Empirically determined |
| Reagent:Protein Molar Ratio | 10:1 to 100:1 | To be optimized for each protein |
| Reaction Buffer | 50 mM Sodium Bicarbonate or Borate, pH 9.0 | [2] |
| Reaction Time | 1-2 hours | |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine |
Visualizations
Caption: Experimental workflow for protein structural analysis using 2-MEITC labeling.
Caption: Reaction of 2-MEITC with a primary amine on a protein.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the labeling buffer is at pH 8.5-9.5. |
| Low reagent concentration | Increase the molar excess of 2-MEITC. | |
| Presence of primary amines in the buffer | Dialyze the protein against an amine-free buffer. | |
| Protein Precipitation | High reagent concentration | Decrease the molar excess of 2-MEITC. |
| Protein instability at alkaline pH | Perform the reaction at a lower pH (e.g., 8.0-8.5) or for a shorter duration. | |
| Non-specific Labeling | Reaction time is too long | Reduce the incubation time. |
| Incomplete Digestion | Inefficient denaturation | Ensure complete denaturation before adding the protease. |
| Inactive protease | Use a fresh stock of the protease. |
Conclusion
Covalent labeling with this compound provides a straightforward and effective method for probing protein structure and conformation. The protocols and guidelines presented here offer a starting point for researchers to apply this technique to their specific systems of interest. Careful optimization of the labeling conditions is crucial for obtaining high-quality, interpretable data that can provide valuable insights into protein function and mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Methoxyethyl Isothiocyanate Reactions
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 2-Methoxyethyl isothiocyanate, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a very low yield. What are the most common causes?
Low yield in isothiocyanate synthesis can stem from several factors throughout the experimental process. The most common synthesis route involves the reaction of a primary amine (2-methoxyethylamine) with carbon disulfide to form a dithiocarbamate (B8719985) salt, followed by desulfurization.[1][2][3] Key areas to investigate are the quality of reagents, reaction conditions, and the efficiency of the desulfurization step.
Q2: How does the quality of starting materials affect the yield?
The purity of your starting materials is critical for a successful reaction.
-
2-Methoxyethylamine (B85606): The primary amine must be pure and free of contaminants. The presence of water can interfere with the reaction.[4] Ensure the amine is properly stored and handled to prevent degradation.
-
Carbon Disulfide (CS₂): Use of old or improperly stored carbon disulfide can lead to lower yields. It is advisable to use a fresh bottle of the reagent.
-
Solvents: Anhydrous solvents are crucial, as water can react with the isothiocyanate product and intermediates.[4] Ensure all glassware is thoroughly dried before use.
Q3: I suspect my reaction conditions are not optimal. What parameters should I check?
Optimizing reaction conditions is essential for maximizing yield.[1]
-
Temperature: The formation of the dithiocarbamate intermediate is typically carried out at a low temperature (0-10 °C), while the desulfurization step may require room temperature or gentle heating.[5] Running the reaction at too high a temperature can lead to side reactions and decomposition of the product.
-
Reaction Time: Ensure each step of the reaction is allowed to proceed to completion. Monitoring the reaction by Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.[4]
-
Stoichiometry: The molar ratio of reactants is important. A slight excess of carbon disulfide and the desulfurizing agent may be necessary to drive the reaction to completion.[4]
-
Choice of Base: A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often used to facilitate the reaction.[4] The choice and amount of base can significantly impact the reaction rate and yield.
Q4: I am seeing an unknown spot on my TLC plate that is not the starting material or the desired product. What could this be?
The appearance of unexpected spots on a TLC plate can indicate the formation of byproducts.
-
Symmetrical Thiourea: If the reaction conditions are not carefully controlled, the newly formed isothiocyanate can react with unreacted 2-methoxyethylamine to form a symmetrical thiourea.[4][6] This is more likely to occur if the desulfurizing agent is added too slowly or if there is an excess of the starting amine.
-
Decomposition: this compound, like many isothiocyanates, can be sensitive to heat, acid, or base.[4] The unexpected spot could be a decomposition product.
Q5: How do I choose the right desulfurizing agent for my reaction?
The choice of desulfurizing agent is a critical factor influencing the yield and purity of the final product.[1][2] Several reagents can be used, each with its own advantages and disadvantages. Common desulfurizing agents include tosyl chloride, ethyl chloroformate, and dicyclohexylcarbodiimide (B1669883) (DCC).[5][7][8] The optimal choice may depend on the specific substrate and reaction conditions.
Data Presentation: Comparison of Desulfurizing Agents
| Desulfurizing Agent | Typical Yields | Key Considerations |
| Tosyl Chloride | Good to excellent | Excess reagent can be difficult to remove from non-polar products.[8] |
| Ethyl Chloroformate | Good | A widely used and effective reagent.[5] |
| Dicyclohexylcarbodiimide (DCC) | Good | The dicyclohexylthiourea byproduct is a solid that can be removed by filtration.[9] |
| Di-tert-butyl Dicarbonate (Boc₂O) | Good | Byproducts are volatile and can be easily removed by evaporation.[6] |
| Hydrogen Peroxide | Good | Considered a "green" and inexpensive desulfurizing agent.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the common method of reacting a primary amine with carbon disulfide followed by desulfurization.
Step 1: Formation of the Dithiocarbamate Salt
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethylamine (1.0 equivalent) and a suitable base such as triethylamine (2.0-3.0 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting amine.
Step 2: Desulfurization to Form this compound
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the chosen desulfurizing agent (e.g., tosyl chloride, 1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the formation of the isothiocyanate product by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimizing 2-Methoxyethyl Isothiocyanate Protein Conjugation
This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with 2-Methoxyethyl isothiocyanate (2-MEI) for protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound (2-MEI) to a protein?
The optimal pH for reacting isothiocyanates with primary amines (the N-terminus and ε-amino group of lysine (B10760008) residues) on a protein is typically in the alkaline range of 8.5 to 9.5.[1] Some protocols suggest a broader range of 9.0 to 11.0 for efficient lysine labeling.[2][3][4] At these pH levels, the primary amine groups are sufficiently deprotonated and become effective nucleophiles, readily attacking the electrophilic isothiocyanate group.[1] A lower pH can lead to the protonation of the amines, rendering them unreactive.[2][5]
Q2: Which buffers are recommended for this conjugation reaction?
It is crucial to use an amine-free buffer to avoid competition with the protein's primary amines.[5][6] Recommended buffers include:
Buffers to Avoid: Any buffer containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will significantly reduce labeling efficiency.[5][6]
Q3: What are the primary target sites for 2-MEI on a protein?
2-MEI, like other isothiocyanates, primarily reacts with non-protonated primary aliphatic amine groups.[2] These include the α-amino group at the N-terminus of the protein and the ε-amino groups on the side chains of lysine residues.[1][9] The reaction forms a stable thiourea (B124793) bond.[3][9] While reactions with thiol groups on cysteine residues can occur, they are generally favored at a more neutral pH (6.5-7.5), whereas reaction with amines is favored at a more alkaline pH.[3][10]
Q4: How can I remove unreacted 2-MEI after the conjugation reaction?
Excess, unreacted 2-MEI must be removed to prevent non-specific binding in downstream applications. Common methods include:
-
Size Exclusion Chromatography / Desalting Columns: This is a highly effective method for separating the larger protein conjugate from the small, unreacted isothiocyanate molecule.[5][11]
-
Dialysis: Dialyzing the reaction mixture against an appropriate buffer can effectively remove small molecules.[5][11]
-
Affinity Chromatography or HPLC: These methods can also be used for purification, depending on the specific protein and application.[11][12]
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.5-9.5. A pH that is too low will result in protonated, unreactive amines.[2][5] |
| Presence of Competing Amines | Ensure the protein solution is free from amine-containing buffers (e.g., Tris, glycine) or additives.[5][6] Perform a buffer exchange via dialysis or a desalting column if necessary.[5] |
| Low Protein Concentration | The reaction efficiency is dependent on reactant concentration. If possible, concentrate the protein to at least 1-2 mg/mL.[5] A concentration of 2.5 mg/mL or higher is recommended for better efficiency.[5] |
| Suboptimal Molar Ratio | An insufficient molar excess of 2-MEI will result in a low degree of labeling. Start with a 10- to 20-fold molar excess of 2-MEI over the protein and optimize as needed.[11] |
| Inactive 2-MEI Reagent | Isothiocyanates are moisture-sensitive. Ensure the reagent has been stored properly in a desiccated environment. Prepare the 2-MEI solution in anhydrous DMSO or DMF immediately before use.[5][6] |
Problem: Protein Precipitation During Reaction
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | 2-MEI is typically dissolved in DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture below 10% to maintain protein stability.[6] |
| Protein Instability at Alkaline pH | Some proteins may become unstable or aggregate at the optimal pH for conjugation. If precipitation occurs, consider performing the reaction at a slightly lower pH (e.g., 7.5-8.0), though this will require a longer incubation time.[5] |
| Over-labeling | Attaching too many hydrophobic 2-MEI molecules can alter the protein's properties and cause it to precipitate.[12] Reduce the molar ratio of 2-MEI to protein in the reaction. |
| Method of Reagent Addition | Add the 2-MEI solution to the protein solution slowly and with gentle stirring or rocking to prevent localized high concentrations that can lead to precipitation.[6] |
Problem: Loss of Protein Activity After Conjugation
| Possible Cause | Recommended Solution |
| Modification of Critical Lysine Residues | A lysine residue essential for the protein's function (e.g., in an active site or binding interface) may have been modified.[12] |
| Conformational Changes | Capping lysine residues with 2-MEI can alter the protein's structure and function.[12] |
| Solution | To mitigate this, reduce the molar excess of 2-MEI used in the reaction to achieve a lower degree of labeling. This decreases the statistical probability of modifying a critical residue.[12] If the problem persists, site-directed mutagenesis to protect critical lysines or to introduce a unique conjugation site (like a cysteine) away from the active site may be necessary. |
Data Presentation
pH Optimization for Isothiocyanate Conjugation
The reactivity of the primary amine groups on proteins is highly dependent on the reaction pH. The data below summarizes the general relationship between pH and the target nucleophiles for isothiocyanate conjugation.
| pH Range | Primary Target Group | Reaction Efficiency | Notes |
| 6.5 - 7.5 | Thiol (Cysteine) | Moderate | At this pH, thiols are more reactive than amines. The reaction forms a dithiocarbamate.[3][10] |
| 7.5 - 8.5 | Amine (Lysine/N-terminus) | Moderate to Good | A compromise pH for proteins sensitive to highly alkaline conditions. Reaction rates are slower.[1][5] |
| 8.5 - 9.5 | Amine (Lysine/N-terminus) | Optimal | The recommended range for efficient formation of stable thiourea bonds.[1][3] |
| > 9.5 | Amine (Lysine/N-terminus) | Good to High | Risk of protein denaturation and isothiocyanate hydrolysis increases significantly.[5][9] |
Visualizations
Reaction Mechanism
The diagram below illustrates the nucleophilic attack of a deprotonated primary amine from a protein (e.g., lysine) on the electrophilic carbon atom of this compound, forming a stable thiourea linkage.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during protein conjugation with 2-MEI.
Experimental Protocols
General Protocol for Protein Conjugation with 2-MEI
This protocol provides a starting point; optimal conditions such as protein concentration, 2-MEI molar excess, and incubation time may need to be determined empirically for each specific protein.
1. Materials and Reagent Preparation
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). Ensure the protein concentration is at least 1 mg/mL. If the protein is in an incompatible buffer like Tris, perform a buffer exchange using a desalting column or dialysis.
-
2-MEI Solution: Immediately before use, dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.[6]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0, or another amine-containing buffer.
2. Conjugation Reaction
-
Bring the protein solution and the 2-MEI stock solution to room temperature.
-
Calculate the volume of the 10 mM 2-MEI stock solution required to achieve the desired molar excess (a 10-20 fold excess is a good starting point).
-
While gently stirring the protein solution, add the calculated volume of the 2-MEI solution dropwise.
-
Protect the reaction mixture from light and incubate at room temperature for 2-4 hours or overnight at 4°C with gentle rocking.
3. (Optional) Stopping the Reaction
-
To quench any unreacted 2-MEI, add an amine-containing buffer (like Tris) to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes.
4. Purification of the Conjugate
-
Remove the unreacted 2-MEI and reaction byproducts from the protein conjugate.
-
The recommended method is to use a gravity-flow or spin desalting column (size exclusion chromatography) equilibrated with the desired storage buffer for the protein.[11]
-
Follow the manufacturer's instructions for the column to separate the high-molecular-weight protein conjugate from the low-molecular-weight contaminants.
-
Alternatively, perform extensive dialysis against a suitable buffer.
5. Characterization and Storage
-
Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm (A280).
-
Determine the Degree of Labeling (DOL) by spectrophotometry if the label has a distinct absorbance, or by mass spectrometry.
-
Store the final conjugate under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: 2-Methoxyethyl Isothiocyanate in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the side reactions of 2-Methoxyethyl isothiocyanate with amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid residues that react with this compound?
A1: The primary reactive sites for isothiocyanates, including this compound, are nucleophilic amino acid residues. The most common reactions occur with the ε-amino group of lysine (B10760008) and the thiol group of cysteine.[1][2][3] The N-terminal α-amino group of a peptide or protein is also a primary target.[4] Reactions with other nucleophilic residues like histidine and arginine are also possible but generally occur at a slower rate.[5][6]
Q2: What are the expected reaction products of this compound with lysine and cysteine?
A2: The reaction of this compound with the primary amine of a lysine residue results in the formation of a stable thiourea (B124793) linkage.[1][2] When reacting with the thiol group of a cysteine residue, it forms a dithiocarbamate (B8719985) adduct.[7][8]
Q3: How does pH affect the reaction of this compound with amino acids?
A3: The pH of the reaction buffer is a critical parameter that influences the selectivity of the conjugation.
-
For reaction with amines (Lysine, N-terminus): A basic pH (typically 8.5-9.5) is required to ensure that the primary amino groups are in their deprotonated, nucleophilic state (-NH2).[2][4] The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH.[4]
-
For reaction with thiols (Cysteine): The reaction with cysteine is more favorable at a slightly acidic to neutral pH (around 6.5-7.5) where the thiol group is in its more nucleophilic thiolate form.[3]
Q4: What is the stability of this compound in aqueous solutions?
A4: Isothiocyanates can be unstable in aqueous solutions and are susceptible to hydrolysis, which can reduce conjugation efficiency. The rate of degradation is influenced by pH and temperature.[9][10] It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and to prepare working solutions fresh before each experiment.[11]
Troubleshooting Guides
This section addresses common issues encountered during bioconjugation experiments with this compound.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | Verify the pH of your buffer. For targeting lysine residues, ensure the pH is in the optimal range of 8.5-9.5. For cysteine modification, a pH of 6.5-7.5 is generally recommended.[2][3][4] |
| Degraded this compound | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[11] |
| Insufficient Molar Excess of Reagent | Increase the molar ratio of this compound to the protein/peptide. A 10 to 50-fold molar excess is a common starting point, but the optimal ratio may need to be determined empirically. |
| Presence of Competing Nucleophiles in the Buffer | Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the target amino acid residues for reaction with the isothiocyanate.[11] Use buffers like sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS). |
| Inaccessible Target Residues | The target lysine or cysteine residues may be buried within the protein's three-dimensional structure. Consider performing the reaction under partially denaturing conditions, but be mindful of the potential impact on protein function. For cysteine modification, ensure that the thiol groups are not oxidized or involved in disulfide bonds. Pre-treatment with a reducing agent like DTT or TCEP may be necessary, followed by its removal before adding the isothiocyanate.[12][13] |
Issue 2: Non-Specific Modification or Side Reactions
| Possible Cause | Recommended Solution |
| Reaction pH is Too High | While a high pH favors the reaction with lysine, it can also increase the reactivity with other nucleophiles and promote hydrolysis of the isothiocyanate. Optimize the pH to achieve the desired balance between reaction efficiency and specificity. |
| Prolonged Reaction Time or Elevated Temperature | Extended reaction times or higher temperatures can lead to increased side reactions.[14][15] Monitor the reaction progress over time to determine the optimal incubation period. Most reactions are carried out at room temperature for 1-4 hours or overnight at 4°C.[16][17] |
| Edman-type Degradation | At the N-terminus, after the initial reaction, an intramolecular cyclization can occur under acidic conditions, leading to the cleavage of the N-terminal amino acid.[18] This is more of a concern if the reaction mixture is subsequently exposed to acidic conditions. Maintain a basic pH during the conjugation step. |
Issue 3: Protein Precipitation During Reaction
| Possible Cause | Recommended Solution | | High Concentration of Organic Solvent | If using a stock solution of this compound in an organic solvent, ensure the final concentration of the solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation and precipitation.[11][16] | | Change in Protein Solubility Upon Modification | The addition of the methoxyethyl isothiocyanate moiety can alter the surface properties of the protein, potentially leading to aggregation. Perform the reaction at a lower protein concentration or screen for stabilizing additives. |
Data Presentation
Table 1: General Reaction Conditions for Isothiocyanate Conjugation
| Parameter | Amine (Lysine) Modification | Thiol (Cysteine) Modification |
| pH Range | 8.5 - 9.5 | 6.5 - 7.5 |
| Typical Buffer | Sodium Bicarbonate, Borate | Phosphate |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours | 1 - 4 hours |
| Molar Excess of ITC | 10 - 50 fold | 10 - 20 fold |
Note: These are general guidelines for isothiocyanates. Optimal conditions for this compound may need to be determined empirically.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound via Lysine Residues
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-5 mg/mL. If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).
-
Labeling Reaction: a. While gently vortexing the protein solution, add a 10- to 50-fold molar excess of the this compound stock solution. b. Ensure the final concentration of the organic solvent is below 10%. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[16]
Protocol 2: Analysis of this compound-Amino Acid Adducts by Mass Spectrometry
-
Sample Preparation: Following the labeling reaction and purification, digest the protein into smaller peptides using a suitable protease (e.g., trypsin).
-
LC-MS/MS Analysis: a. Separate the peptides using reverse-phase liquid chromatography. b. Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
-
Data Analysis: a. Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the this compound adduct (+117.17 Da) on lysine, cysteine, and the N-terminus. b. The fragmentation pattern in the MS/MS spectra will confirm the site of modification.[19][20][21]
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Primary reaction pathways of this compound with amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Lesson Learnt from Food Chemistry—Elevated Temperature Triggers the Antioxidant Action of Two Edible Isothiocyanates: Erucin and Sulforaphane [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptideweb.com [peptideweb.com]
- 19. sfrbm.org [sfrbm.org]
- 20. scispace.com [scispace.com]
- 21. application.wiley-vch.de [application.wiley-vch.de]
How to improve the stability of 2-Methoxyethyl isothiocyanate solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of 2-Methoxyethyl isothiocyanate (2-MEITC) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of this compound solutions in a question-and-answer format.
Question 1: My this compound solution is showing decreased potency over a short period. What are the likely causes?
Answer: Decreased potency of this compound solutions is primarily due to its inherent chemical instability. The electrophilic isothiocyanate group (-N=C=S) is susceptible to degradation via several pathways, influenced by storage conditions. Key factors include:
-
Solvent Selection: Protic solvents like water, methanol, and ethanol (B145695) can react with the isothiocyanate group to form unstable dithiocarbamates or thiocarbamates, leading to degradation.
-
pH of the Solution: The stability of isothiocyanates is pH-dependent. Alkaline conditions (high pH) significantly accelerate degradation.[1] Neutral to slightly acidic conditions are generally preferred.
-
Temperature: Elevated temperatures increase the rate of degradation reactions.[1]
-
Presence of Nucleophiles: Contaminants with nucleophilic groups, such as amines and thiols, will readily react with and consume the isothiocyanate.
-
Exposure to Light and Air: While less documented for this specific isothiocyanate, exposure to light and oxygen can potentially contribute to degradation over time.
Question 2: What is the recommended solvent for preparing and storing this compound stock solutions?
Answer: For optimal stability, it is highly recommended to use anhydrous aprotic solvents. Acetonitrile (B52724) is an excellent choice as it is polar enough to dissolve this compound and is chemically inert towards the isothiocyanate group. Other suitable aprotic solvents include dimethyl sulfoxide (B87167) (DMSO). Protic solvents such as methanol, ethanol, and water should be avoided for long-term storage due to their reactivity.
Question 3: How should I store my this compound solutions to maximize their shelf-life?
Answer: To maximize the shelf-life of your this compound solutions, follow these storage guidelines:
-
Solvent: Prepare stock solutions in anhydrous acetonitrile.
-
Temperature: Store solutions at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into smaller, single-use vials.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store vials in the dark or use amber-colored vials to protect the solution from light.
Question 4: I am observing unexpected peaks in my HPLC analysis of a stored this compound solution. What could they be?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these degradation products depends on the storage conditions and the presence of reactive species. Common degradation products of isothiocyanates include:
-
Corresponding Amine (2-Methoxyethylamine): Formed via hydrolysis (reaction with water).
-
Thiourea Derivatives: Formed by the reaction with primary or secondary amines.
-
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
To identify these unexpected peaks, LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is the most effective method, as it can provide molecular weight information of the unknown compounds.[2]
II. Data Presentation: Stability of Isothiocyanates
Table 1: General Effect of Solvents on Isothiocyanate Stability
| Solvent Type | Example Solvents | General Stability of Isothiocyanates | Potential Degradation Products |
| Aprotic Polar | Acetonitrile, DMSO | High | Minimal degradation with anhydrous conditions. |
| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | Corresponding amines, thiocarbamates. |
Table 2: Influence of pH and Temperature on Isothiocyanate Degradation in Aqueous Solutions
| pH Condition | Temperature | General Degradation Rate |
| Acidic (pH < 7) | Low (e.g., 4°C) | Slowest |
| Room Temperature | Slow | |
| Elevated (e.g., >40°C) | Moderate | |
| Neutral (pH ≈ 7) | Low (e.g., 4°C) | Slow |
| Room Temperature | Moderate | |
| Elevated (e.g., >40°C) | Fast | |
| Alkaline (pH > 7) | Low (e.g., 4°C) | Moderate |
| Room Temperature | Fast | |
| Elevated (e.g., >40°C) | Very Fast |
III. Experimental Protocols
This section provides detailed methodologies for conducting a stability study of this compound solutions.
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a method to separate and quantify this compound from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade, anhydrous)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL). From this, prepare working standards by diluting with the initial mobile phase composition.
-
Sample Solution: Dilute the this compound solution to be tested with the initial mobile phase composition to a concentration within the calibration range.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to generate potential degradation products and validate the stability-indicating nature of the HPLC method.[3][4][5] The goal is to achieve 5-20% degradation of the active ingredient.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
At various time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in an oven at 70°C for 48 hours.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial containing the stock solution to a calibrated light source (e.g., UV and visible light) in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil under the same conditions.
-
At various time points, withdraw aliquots from both samples and dilute with the mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all stressed samples and their corresponding controls using the stability-indicating HPLC method described in Protocol 1.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
For identification of major degradation products, collect the corresponding fractions and subject them to LC-MS analysis.
IV. Mandatory Visualizations
Degradation Pathways of Isothiocyanates
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Study
Caption: Workflow for conducting a forced degradation study.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sgs.com [sgs.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Preventing non-specific binding of 2-Methoxyethyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of 2-Methoxyethyl isothiocyanate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound?
Non-specific binding of this compound can arise from several factors:
-
Inappropriate Reaction pH: The reactivity of the isothiocyanate group is highly dependent on the pH of the reaction buffer. At suboptimal pH, the reagent can react with unintended functional groups.
-
Hydrophobic and Electrostatic Interactions: The 2-methoxyethyl group may participate in non-specific hydrophobic or electrostatic interactions with proteins or other macromolecules, leading to its adsorption.
-
High Reagent Concentration: Using an excessive molar ratio of this compound to the target molecule can increase the likelihood of reactions at less reactive, non-target sites.
-
Presence of Contaminants: Impurities in the reagent or the sample can lead to unwanted side reactions.
Q2: How does pH influence the specific and non-specific binding of this compound?
The pH of the reaction buffer is a critical parameter for controlling the specificity of this compound conjugation. The isothiocyanate group primarily reacts with non-protonated primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) and thiol groups (cysteine residues).
-
Reaction with Amines: The reaction with primary amines is most efficient at an alkaline pH, typically between 8.5 and 9.5.[1] At this pH, the amino groups are deprotonated and thus more nucleophilic.
-
Reaction with Thiols: The reaction with thiol groups is favored at a slightly basic pH, generally between 7.4 and 9.1, where the thiol group is in its more reactive thiolate form.[2]
Controlling the pH allows for preferential targeting of specific residues. For instance, to favor reaction with cysteines over lysines, a pH around 7.5 would be more appropriate.
Q3: What are effective blocking agents to prevent non-specific binding?
Several blocking agents can be employed to minimize non-specific interactions:
-
Bovine Serum Albumin (BSA): BSA is a commonly used protein-based blocking agent that can saturate non-specific binding sites on surfaces and other proteins.
-
Non-ionic Surfactants (e.g., Tween-20, Triton X-100): These detergents can disrupt non-specific hydrophobic interactions.[3]
-
Inert Proteins: Other non-reactive proteins, such as casein, can also be used to block non-specific binding.
Q4: How can I remove unreacted this compound and byproducts after the conjugation reaction?
Removal of excess reagent and byproducts is crucial to prevent their interference in downstream applications. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size, effectively removing the smaller, unreacted isothiocyanate molecules from the larger, labeled protein.
-
Dialysis: Dialysis against a large volume of buffer can remove small molecules from the protein conjugate.
-
Spin Filtration: Centrifugal filter units with an appropriate molecular weight cutoff can be used to separate the labeled protein from smaller contaminants.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Staining in Immunoassays
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of labeling buffer | Ensure the pH of the reaction buffer is optimized for the target functional group. For targeting amines (lysine, N-terminus), use a pH of 8.5-9.5. For targeting thiols (cysteine), a pH of 7.4-9.1 is recommended.[1][2] |
| Excessive this compound | Titrate the molar ratio of this compound to the target molecule to find the optimal concentration that maximizes specific labeling while minimizing non-specific binding. |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent. The addition of a non-ionic surfactant like Tween-20 to the blocking and wash buffers can also be beneficial.[3] |
| Hydrophobic or electrostatic interactions | Increase the salt concentration of the buffers to reduce electrostatic interactions. The addition of non-ionic surfactants can mitigate hydrophobic interactions. |
| Insufficient washing | Increase the number and duration of wash steps after the conjugation reaction to remove unbound reagent. |
Problem 2: Low Labeling Efficiency
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH of labeling buffer | Verify that the pH of the reaction buffer is within the optimal range for the target functional group (pH 8.5-9.5 for amines, pH 7.4-9.1 for thiols).[1][2] |
| Insufficient molar excess of this compound | Increase the molar ratio of the isothiocyanate to the target molecule. |
| Degraded this compound | Isothiocyanates can be sensitive to moisture and light. Use fresh or properly stored reagent. |
| Presence of competing nucleophiles | Ensure that the reaction buffer is free of other nucleophilic compounds (e.g., Tris buffer, azide) that could react with the isothiocyanate. |
Data Presentation
Table 1: Recommended pH Ranges for Selective Labeling with this compound
| Target Functional Group | Amino Acid Residue | Optimal pH Range | Primary Product |
| Primary Amine | Lysine, N-terminus | 8.5 - 9.5 | Thiourea |
| Thiol | Cysteine | 7.4 - 9.1 | Dithiocarbamate |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Mechanism of Action | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | Protein-based; blocks non-specific protein binding sites. | 1-5% (w/v) | A cost-effective and widely used blocking agent. |
| Tween-20 | Non-ionic surfactant; reduces hydrophobic interactions. | 0.05-0.1% (v/v) | Often used in combination with other blocking agents. |
| Triton X-100 | Non-ionic surfactant; reduces hydrophobic interactions. | 0.1-0.5% (v/v) | Can be more stringent than Tween-20. |
| Casein | Protein-based; blocks non-specific protein binding sites. | 1-3% (w/v) | An alternative to BSA, particularly in assays where BSA may interfere. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at the desired pH (see Table 1 for guidance).
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: While gently stirring, add the this compound solution to the protein solution. A typical starting molar excess is 10-20 fold, but this should be optimized for each specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to react with any excess isothiocyanate.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
Protocol 2: Troubleshooting Non-Specific Binding Using a Dot Blot Assay
-
Sample Application: Spot serial dilutions of your target protein and a negative control protein onto a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Labeling: Incubate the membrane with this compound under the same conditions as your experiment.
-
Washing: Wash the membrane extensively with wash buffer (e.g., TBST).
-
Detection: If the isothiocyanate is fluorescent or has a tag, visualize the signal. A strong signal on the negative control protein indicates non-specific binding.
-
Optimization: Repeat the assay with different blocking agents, isothiocyanate concentrations, and pH conditions to identify the optimal parameters that minimize non-specific binding.
Mandatory Visualization
Caption: Mechanisms of specific and non-specific binding of this compound.
Caption: A logical workflow for troubleshooting non-specific binding issues.
References
Optimizing reaction time and temperature for 2-Methoxyethyl isothiocyanate derivatization
Welcome to the technical support center for optimizing derivatization reactions with 2-Methoxyethyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the successful derivatization of primary and secondary amines for analytical purposes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for derivatization with this compound?
A1: The derivatization reaction involves the nucleophilic addition of a primary or secondary amine group on the analyte to the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of this compound. This reaction forms a stable N,N'-disubstituted thiourea (B124793) derivative, which can be readily analyzed by techniques such as HPLC or LC-MS.
Q2: Which functional groups will react with this compound?
A2: this compound primarily reacts with non-protonated primary and secondary amines.[1] It can also react with thiol groups (-SH) on molecules like cysteine, though this reaction is generally more favorable at a lower pH (around 6-8) and the resulting dithiocarbamate (B8719985) product may be less stable than the thiourea linkage formed with amines.[2][3]
Q3: What are the most critical parameters to control for a successful derivatization reaction?
A3: The most critical parameters to control are pH, the molar ratio of this compound to the analyte, reaction temperature, and reaction time.[2] The pH is particularly important as it dictates the deprotonation state of the target amino groups, which is essential for the reaction to proceed.[2]
Q4: Why is a basic pH typically required for the reaction?
A4: A basic pH (typically in the range of 8.5-9.5) is necessary to ensure that the primary and secondary amino groups of the analyte are in their deprotonated, nucleophilic state (-NH2 or -NHR).[2] This unprotonated form is required to attack the electrophilic carbon of the isothiocyanate. Buffers such as sodium bicarbonate or borate (B1201080) are commonly used to maintain the optimal pH.[2]
Q5: What are the recommended storage and handling conditions for this compound?
A5: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent degradation. When preparing solutions, use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the derivatization of your analyte with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very low derivatization yield | 1. Incorrect pH: The amine on your analyte is protonated and not sufficiently nucleophilic. | Verify and adjust the pH of the reaction mixture to 8.5-9.5. Use a reliable pH meter or fresh buffer solutions.[2] |
| 2. Moisture Contamination: Water in the reaction can hydrolyze the isothiocyanate. | Ensure all glassware is dry. Use anhydrous solvents for preparing the reagent solution. Store the this compound reagent in a desiccator. | |
| 3. Insufficient Reagent: The molar ratio of isothiocyanate to analyte is too low. | Increase the molar excess of this compound. A 1.5 to 10-fold molar excess is often required to drive the reaction to completion.[2] | |
| 4. Inadequate Reaction Time or Temperature: The reaction has not proceeded to completion. | Increase the reaction time or temperature. Most reactions are performed at room temperature for 1-4 hours or overnight.[2] You can try gentle heating (e.g., 50°C) for a shorter duration (e.g., 1 hour), but monitor for potential sample degradation.[4] | |
| Multiple peaks in the chromatogram | 1. Incomplete Reaction: Both the derivatized and underivatized analyte are present. | Optimize the reaction conditions as described above (pH, reagent ratio, time, temperature). |
| 2. Side Reactions: The isothiocyanate may react with other nucleophilic groups on the analyte or in the sample matrix. | Consider sample cleanup/purification prior to derivatization. Adjusting the pH may also improve selectivity.[3] | |
| 3. Reagent Degradation: The this compound has degraded. | Use a fresh bottle of the reagent and ensure it has been stored properly. | |
| Peak tailing in the chromatogram | 1. Incomplete Derivatization: Residual unreacted amine groups can interact with active sites in the chromatography system. | Re-optimize the derivatization procedure to ensure complete reaction. |
| 2. Active Sites in the LC System: The derivatized analyte may be interacting with the column, tubing, or injector. | Use a well-conditioned column. Consider using a column with end-capping to minimize silanol (B1196071) interactions. Ensure the mobile phase is appropriate for the analyte. | |
| Poor solubility of the reagent or analyte | 1. Inappropriate Solvent: The reaction solvent is not suitable for the reagent or analyte. | Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF before adding it to the reaction mixture. [2] For aqueous reactions, ensure the final concentration of the organic co-solvent is compatible with your analyte's solubility. |
Experimental Protocols
General Protocol for Derivatization of Amines with this compound
-
Sample Preparation:
-
Dissolve the amine-containing analyte in a suitable buffer at a concentration appropriate for your analytical method. A common choice is 50-100 mM sodium bicarbonate or borate buffer, pH 9.0.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. The concentration will depend on the required molar excess. It is recommended to prepare this solution fresh.[2]
-
-
Derivatization Reaction:
-
In a reaction vial, add the sample solution.
-
Add the this compound solution to achieve the desired molar excess (start with a 5-fold excess).
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.[2] Alternatively, you can explore heating at 50°C for 1 hour.[4]
-
-
Reaction Quenching (Optional):
-
To quench any remaining isothiocyanate, a primary amine such as butylamine (B146782) can be added.
-
-
Analysis:
-
Dilute the reaction mixture with the mobile phase and inject it into the HPLC or LC-MS system.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Derivatization Efficiency
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| pH | < 8.0 | Low | Incomplete derivatization due to protonated amines. |
| 8.5 - 9.5 | Optimal | ||
| > 10.0 | May be effective | Potential for analyte degradation or side reactions. | |
| Temperature | Room Temp | Good (may require longer time) | Slower reaction rate. |
| 50-60°C | Higher (faster reaction) | Increased risk of side products or analyte degradation.[2] | |
| Time | < 1 hour | Potentially low | Incomplete reaction. |
| 1 - 4 hours | Generally sufficient | ||
| Overnight | Often ensures completion | Increased chance of sample degradation for unstable analytes. | |
| Molar Ratio (Reagent:Analyte) | 1:1 | Low | Incomplete reaction. |
| 5:1 - 10:1 | Optimal | Drives the reaction to completion.[2] | |
| > 20:1 | High | May complicate cleanup and analysis due to excess reagent. |
Mandatory Visualization
Caption: Workflow for amine derivatization with this compound.
Caption: Decision tree for troubleshooting low derivatization yield.
References
Technical Support Center: Purification of Proteins Labeled with 2-Methoxyethyl Isothiocyanate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful purification of proteins labeled with 2-Methoxyethyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
A basic pH, typically between 8.5 and 9.5, is required for efficient labeling.[1][2][3] This ensures that the primary amino groups (the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues) on the protein are in a deprotonated, nucleophilic state, allowing them to react with the isothiocyanate group.[1] Commonly used buffers include sodium bicarbonate or borate (B1201080) buffers.[1]
Q2: Which functional groups on a protein react with this compound?
This compound primarily reacts with non-protonated primary amines, such as the N-terminal amine and the side-chain amine of lysine, to form a stable thiourea (B124793) linkage.[1][4][5] It can also react with the thiol group of cysteine, particularly at a lower pH (around 6-8), to form a dithiocarbamate, which may be less stable than the thiourea bond.[1][6]
Q3: What are common methods to remove unreacted this compound after the labeling reaction?
Common methods for removing excess, unreacted this compound include:
-
Gel filtration chromatography (Size-Exclusion Chromatography): This is a widely used method that separates the larger labeled protein from the smaller, unreacted isothiocyanate molecules.[2][5]
-
Dialysis: Extensive dialysis against an appropriate buffer can effectively remove small molecules like unreacted isothiocyanate.[7][8]
-
Ultrafiltration/Diafiltration: This method uses a membrane with a specific molecular weight cutoff to retain the protein while allowing smaller molecules to pass through.[9]
-
Tandem Affinity Purification: If the protein has an affinity tag (e.g., His-tag), a second affinity chromatography step after labeling can efficiently remove residual unreacted dye.[7]
Q4: How can I determine the degree of labeling of my protein?
The degree of substitution can be determined using spectrophotometric methods. This involves measuring the absorbance of the labeled protein at the wavelength corresponding to the protein (typically 280 nm) and the absorbance maximum of the labeling agent. The molar extinction coefficients of both the protein and the this compound are used in the calculation.
Troubleshooting Guide
This section addresses common issues encountered during the purification of proteins labeled with this compound.
| Symptom | Possible Cause | Recommended Action |
| Little or no labeling | Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 8.5 and 9.5 to facilitate the deprotonation of primary amines.[1][3] Prepare fresh buffer before use.[4][10] |
| Presence of amine-containing buffers or additives. | Buffers like Tris or glycine, and additives like sodium azide, contain primary amines that compete with the protein for reaction with the isothiocyanate.[4][5][11][12] Dialyze the protein against an amine-free buffer (e.g., PBS, carbonate, or borate buffer) before labeling.[4][5] | |
| Low protein concentration. | For efficient labeling, a protein concentration of at least 2 mg/mL is recommended.[4][5][11] If the concentration is too low, consider concentrating the protein sample.[11][12] | |
| Hydrolyzed this compound. | Isothiocyanates can be sensitive to moisture. Prepare the this compound solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][4] | |
| Protein precipitation during labeling or purification. | High degree of labeling (over-labeling). | Over-modification of the protein can lead to changes in its properties and cause precipitation. Reduce the molar ratio of this compound to protein in the labeling reaction. |
| Protein instability at the labeling pH. | While a basic pH is necessary for the reaction, some proteins may be unstable at pH > 8.5.[4][5] If precipitation occurs, try performing the labeling at the lower end of the recommended pH range (around 8.5) or for a shorter duration. | |
| High background fluorescence after purification. | Inefficient removal of unreacted this compound. | The purification method may not be sufficient. Increase the duration of dialysis, use a longer gel filtration column, or consider a secondary purification step like affinity chromatography if your protein is tagged.[7] |
| Loss of protein activity after labeling. | Modification of critical amino acid residues. | The isothiocyanate may have reacted with lysine residues in the active site of the protein. To mitigate this, you can try to protect the active site by performing the labeling reaction in the presence of a substrate or a competitive inhibitor. Alternatively, reducing the molar excess of the labeling reagent can help. |
| Denaturation of the protein. | The labeling conditions (e.g., pH, temperature, presence of organic solvent) might have caused the protein to denature. Optimize these parameters to be as gentle as possible while still achieving sufficient labeling. |
Experimental Protocols
Protocol 1: Labeling Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (at least 2 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein against the Labeling Buffer overnight at 4°C.[4][5]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]
-
Labeling Reaction:
-
Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring.[4]
-
Protect the reaction from light by wrapping the tube in aluminum foil.[5]
-
Incubate the reaction for 1-8 hours at room temperature or overnight at 4°C with gentle stirring.[1][4] The optimal time should be determined empirically.
-
-
Quench Reaction (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM to react with any remaining isothiocyanate. Incubate for 1-2 hours at room temperature.[4]
-
Purification: Proceed immediately to the purification step to remove unreacted this compound and quenching reagents.
Protocol 2: Purification by Gel Filtration Chromatography
Procedure:
-
Equilibrate the Column: Equilibrate a gel filtration column (e.g., Sephadex G-25 or equivalent) with a suitable storage buffer for your protein (e.g., PBS).
-
Load Sample: Carefully load the quenched labeling reaction mixture onto the top of the column.
-
Elute: Begin elution with the storage buffer. Two bands should become visible: the faster-moving band is the labeled protein, and the slower-moving band is the free, unreacted this compound.[5]
-
Collect Fractions: Collect the fractions corresponding to the labeled protein.
-
Analyze Fractions: Monitor the protein concentration of the fractions (e.g., by measuring absorbance at 280 nm) to identify the protein-containing fractions.
-
Pool and Store: Pool the purified, labeled protein fractions and store them under appropriate conditions, protected from light.
Visualizations
Caption: Workflow for labeling and purifying proteins with this compound.
Caption: Chemical reaction between a protein's primary amine and this compound.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Chromatography Q & A] Methods to Remove Proteins in Biological Samples | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Antibody Conjugation Troubleshooting [bio-techne.com]
Technical Support Center: 2-Methoxyethyl Isothiocyanate Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 2-Methoxyethyl isothiocyanate (2-METC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: this compound (C₄H₇NOS) has a monoisotopic mass of approximately 117.02 g/mol .[1][2][3] In positive ion mode mass spectrometry, you can expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 118.03. Depending on the ionization source and solvent conditions, you may also observe adducts such as [M+Na]⁺ at m/z 140.01 and [M+K]⁺ at m/z 155.98.
Q2: Are there common adducts I should be aware of when analyzing 2-METC?
A2: Yes, adduct formation is common in electrospray ionization (ESI) mass spectrometry. For 2-METC, in addition to the protonated molecule, be vigilant for sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which are frequently observed. The presence of these adducts can sometimes suppress the signal of the primary protonated molecule. The source of sodium and potassium can be glassware, solvents, or the sample matrix itself.
Q3: What are the typical fragmentation patterns for alkyl isothiocyanates?
A3: Alkyl isothiocyanates often exhibit a characteristic fragment ion at m/z 72, which corresponds to the [CH₂NCS]⁺ ion.[4] Another common fragmentation pathway involves the loss of the isothiocyanate group (-NCS), resulting in a fragment corresponding to the alkyl chain. For higher alkyl isothiocyanates, fragments corresponding to the loss of SH (M-33) and an ion at m/e 115 are also observed.[4]
Q4: Can 2-METC degrade during analysis?
A4: Isothiocyanates can be thermally labile and may degrade in the injection port of a gas chromatograph or in the ion source of a mass spectrometer if the temperature is too high.[5][6] For this reason, optimizing the temperature and using a "soft" ionization technique can be crucial for successful analysis. Some isothiocyanates can also be unstable in certain solvents or pH conditions.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Poor or No Signal for the Molecular Ion
| Possible Cause | Troubleshooting Step |
| Low Ionization Efficiency | Optimize ionization source parameters. For ESI, adjust spray voltage, capillary temperature, and gas flows. Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which may be more suitable for less polar compounds.[7][8] |
| Sample Degradation | Reduce the temperature of the ion source and transfer line. If using GC-MS, lower the injector temperature.[9] Ensure the sample is fresh and has been stored properly. |
| Signal Suppression | Check for the presence of high-abundance adducts (e.g., [M+Na]⁺, [M+K]⁺) that may be suppressing the [M+H]⁺ signal. Dilute the sample to reduce matrix effects. Improve chromatographic separation to isolate 2-METC from interfering compounds. |
| Incorrect Mass Range | Ensure the mass spectrometer is scanning over the correct m/z range to detect the expected molecular ion and its adducts. |
Issue 2: Unexpected Peaks in the Mass Spectrum
| Possible Cause | Troubleshooting Step |
| Contamination | Run a blank injection of the solvent to identify potential contaminants from the system or solvent. Ensure all glassware is thoroughly cleaned. |
| Adduct Formation | Identify common adducts by their characteristic mass differences from the molecular ion (see table below). To reduce sodium and potassium adducts, use plasticware instead of glassware and high-purity solvents. |
| In-source Fragmentation | Reduce the fragmentor or collision energy in the ion source to minimize unintended fragmentation. |
| Presence of Isomers or Impurities | Verify the purity of your 2-METC standard. If analyzing a complex sample, improve chromatographic separation to resolve potential isomers or impurities. |
Issue 3: Dominant Adduct Peaks and Low [M+H]⁺ Intensity
| Possible Cause | Troubleshooting Step |
| High Salt Concentration | Use high-purity, LC-MS grade solvents and reagents. If possible, desalt the sample using a suitable solid-phase extraction (SPE) method. |
| Glassware Contamination | Switch to polypropylene (B1209903) or other plastic labware for sample preparation and storage. |
| Analyte Properties | Some molecules have a higher affinity for certain cations. Adding a small amount of a proton source like formic acid to the mobile phase can sometimes enhance the [M+H]⁺ signal. |
Predicted Fragmentation of this compound
Due to the limited availability of a public mass spectrum for this compound, the following fragmentation patterns are predicted based on the known fragmentation of similar compounds.
The primary fragmentation pathways for the 2-METC molecular ion [C₄H₇NOS]⁺˙ (m/z 117.02) are expected to involve cleavages at the C-C and C-O bonds.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 117 | [C₄H₇NOS]⁺˙ | C₄H₇NOS | Molecular Ion (M⁺˙) |
| 86 | [C₃H₄NS]⁺ | C₃H₄NS | Loss of a methoxy (B1213986) radical (•OCH₃) |
| 72 | [CH₂NCS]⁺ | CH₂NCS | Characteristic fragment for alkyl isothiocyanates[4] |
| 59 | [C₂H₅N]⁺˙ | C₂H₅N | Cleavage of the C-S bond and rearrangement |
| 45 | [C₂H₅O]⁺ | C₂H₅O | Fragment corresponding to the methoxyethyl group |
Experimental Protocols
1. Sample Preparation for LC-MS Analysis
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetonitrile (B52724) or methanol.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from a biological matrix):
-
To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing an internal standard (e.g., a structurally similar isothiocyanate not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again to remove any particulates before transferring to an autosampler vial.
-
2. LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | To be determined by infusing a standard solution of 2-METC to identify the precursor ion and major fragment ions. |
Visualizations
Caption: Troubleshooting workflow for poor MS signal.
References
- 1. scbt.com [scbt.com]
- 2. This compound 95 38663-85-3 [sigmaaldrich.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Efficient Synthesis of 2-Methoxyethyl Isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 2-Methoxyethyl isothiocyanate synthesis. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: My reaction yield is low. What are the likely causes and how can I improve it?
A1: Low yields in isothiocyanate synthesis can stem from several factors. The primary route for this synthesis involves the reaction of 2-methoxyethylamine (B85606) with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, followed by desulfurization. Here are common culprits for low yields and how to address them:
-
Incomplete formation of the dithiocarbamate salt: The initial reaction between the amine and carbon disulfide is crucial. Ensure you are using a suitable base (e.g., triethylamine (B128534), potassium carbonate) and an appropriate solvent. The reaction is often exothermic, so maintaining a low temperature during the initial addition can be critical.[1][2]
-
Inefficient desulfurization: The choice and amount of desulfurizing agent significantly impact the yield. Common agents include tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and sodium persulfate. The optimal reagent may vary depending on the reaction conditions. For instance, Boc₂O is advantageous as its byproducts are volatile and easily removed.[3][4]
-
Side reactions: The primary competing side reaction is the formation of a symmetrical thiourea, where the newly formed isothiocyanate reacts with unreacted 2-methoxyethylamine. To minimize this, ensure the complete conversion of the amine to the dithiocarbamate before adding the desulfurizing agent.[5]
-
Suboptimal reaction temperature: Both the formation of the dithiocarbamate and the desulfurization step are temperature-sensitive. The initial reaction is typically carried out at a low temperature (e.g., 0-5 °C), while the desulfurization step may require room temperature or gentle heating, depending on the reagent.[6]
Q2: I am observing significant byproduct formation, particularly a white precipitate. What is it and how can I prevent it?
A2: The most common solid byproduct is a symmetrically substituted thiourea, formed from the reaction of this compound with unreacted 2-methoxyethylamine.
-
Prevention:
-
One-pot, two-step procedure: Ensure the complete formation of the dithiocarbamate salt before initiating the desulfurization step. This can be monitored by techniques like TLC.
-
Stoichiometry: Use a slight excess of carbon disulfide to ensure all the amine reacts.
-
Slow addition: Add the desulfurizing agent slowly to the reaction mixture to maintain a low concentration of the isothiocyanate at any given time, reducing the chance of it reacting with the starting amine.
-
Q3: The purification of my this compound is proving difficult. What are the best methods?
A3: Purification can be challenging due to the reactivity of the isothiocyanate group.
-
Distillation: For reasonably volatile isothiocyanates like this compound, vacuum distillation is often the most effective method for obtaining high purity. It is crucial to use a clean system and to avoid excessive temperatures to prevent decomposition.
-
Column Chromatography: While possible, it can be problematic due to the potential for the isothiocyanate to react with the silica (B1680970) gel. If this method is necessary, it should be performed quickly with a non-polar eluent system.
-
Washing: Before distillation, washing the crude product with a dilute acid (e.g., 1M HCl) can remove any unreacted amine and basic impurities. This is followed by a wash with brine to neutrality.[5]
Q4: My reaction seems to have stalled. What should I check?
A4: A stalled reaction can be due to several factors:
-
Reagent quality: Ensure that all reagents, especially the amine and the desulfurizing agent, are pure and dry. Moisture can interfere with the reaction.
-
Base activity: If using a solid base like potassium carbonate, ensure it is finely powdered and well-dispersed in the reaction mixture.
-
Temperature: Check that the reaction temperature is appropriate for the specific desulfurizing agent being used. Some reagents require gentle heating to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and practical method is a two-step process that can often be performed in a single pot ("one-pot synthesis").[1][2] This involves:
-
Formation of a dithiocarbamate salt: 2-methoxyethylamine is reacted with carbon disulfide in the presence of a base.
-
Desulfurization: The resulting dithiocarbamate salt is treated with a desulfurizing agent to yield this compound.
Alternative methods exist, such as using thiophosgene, but this reagent is highly toxic and generally avoided in modern synthesis.[7]
Q2: Which desulfurizing agent is the most efficient?
A2: The efficiency of a desulfurizing agent depends on the specific reaction conditions and the desired purity of the final product. A comparison of common desulfurizing agents for a similar primary amine (benzylamine) is provided in the table below. While the exact yields for this compound may differ slightly, this table offers a good comparative guide.
| Desulfurizing Agent | Abbreviation | Reported Yield (%) for Benzyl (B1604629) Isothiocyanate | Key Advantages |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92 | High yield, effective under microwave conditions. |
| Cyanuric chloride | TCT | 87 | Readily available and effective. |
| Iodine | I₂ | 86 | Mild conditions. |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82 | Volatile byproducts, simplifying workup.[3] |
| Propane phosphonic acid anhydride | T3P® | 80 | Effective peptide coupling agent also useful here. |
| p-Toluenesulfonyl chloride | TsCl | 78 | Common and inexpensive reagent.[8][9] |
| Ethyl chloroformate | - | 75 | Classical reagent for this transformation. |
| Hydrogen peroxide (30%) | H₂O₂ | 75 | "Green" oxidant. |
Data adapted from a study on the microwave-assisted synthesis of benzyl isothiocyanate.[10]
Q3: Can I perform the synthesis as a one-pot reaction?
A3: Yes, a one-pot procedure is highly recommended for efficiency. In this approach, the dithiocarbamate salt is generated in situ and then the desulfurizing agent is added directly to the reaction mixture without isolating the intermediate. This minimizes handling and potential loss of material.[1][2]
Q4: What are the key safety precautions when synthesizing this compound?
A4: Isothiocyanates are lachrymators and can be toxic. Carbon disulfide is highly flammable and toxic. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two different, efficient desulfurizing agents.
Method A: Using Di-tert-butyl Dicarbonate (Boc₂O)
This method is advantageous due to the formation of volatile byproducts, which simplifies purification.[3][4]
Materials:
-
2-methoxyethylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxyethylamine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.0 eq) followed by the dropwise addition of carbon disulfide (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, during which the dithiocarbamate salt may precipitate.
-
To this mixture, add a catalytic amount of DMAP, followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC). Gas evolution (CO₂ and COS) will be observed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The crude product can be purified by vacuum distillation.
Method B: Using p-Toluenesulfonyl Chloride (TsCl)
This method utilizes a common and cost-effective reagent.[8][9]
Materials:
-
2-methoxyethylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (2.2 eq) in DCM.
-
Cool the solution to 0 °C.
-
Slowly add carbon disulfide (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the dithiocarbamate salt.
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring the progress by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. cbijournal.com [cbijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Reaction Mixtures Containing 2-Methoxyethyl Isothiocyanate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of excess 2-Methoxyethyl isothiocyanate from reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guide
Issue 1: Presence of Unreacted this compound After Initial Work-up
-
Symptom: TLC or HPLC analysis of the crude product shows a significant amount of the starting isothiocyanate.
-
Potential Cause: Standard aqueous work-up (e.g., water or brine wash) is often insufficient to remove non-polar or moderately polar isothiocyanates.
-
Suggested Solution: Employ a scavenger resin with amine functionality to covalently bind and remove the excess isothiocyanate. Alternatively, for thermally stable products, consider vacuum distillation.
Issue 2: Co-elution of this compound with the Desired Product During Column Chromatography
-
Symptom: Fractions from column chromatography contain both the product and the isothiocyanate impurity.
-
Potential Cause: Similar polarity of the isothiocyanate and the product.
-
Suggested Solution:
-
Optimize Mobile Phase: Adjust the solvent system to improve separation. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio might be necessary.
-
Alternative Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase such as alumina (B75360) or a bonded phase (e.g., cyano or diol).
-
Pre-Chromatography Scavenging: Treat the crude reaction mixture with an amine-functionalized scavenger resin before performing column chromatography to remove the isothiocyanate.
-
Issue 3: Product Degradation During Purification
-
Symptom: Low yield of the desired product and the appearance of new, unidentified spots on TLC or HPLC.
-
Potential Cause: Some products may be sensitive to the acidic nature of silica gel or high temperatures during distillation. Isothiocyanates themselves can be thermolabile.[1]
-
Suggested Solution:
-
Neutralize Stationary Phase: If using column chromatography, consider using neutral alumina or deactivating silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.[1]
-
Avoid High Temperatures: If the product is thermally sensitive, avoid purification by distillation. Opt for scavenger resins or chromatography at room temperature. When distillation is necessary, use a high vacuum to lower the boiling point.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for removing excess this compound?
A1: For a highly effective and selective removal, the use of an amine-functionalized scavenger resin, such as ISOLUTE® Si-Trisamine, is recommended.[1][2][3] These resins react with the electrophilic isothiocyanate, forming a solid-supported thiourea (B124793), which can be easily removed by filtration. This method avoids the need for aqueous extractions or chromatography for the sole purpose of removing the excess reagent.
Q2: Can I use a simple amine, like triethylamine, to quench the excess isothiocyanate?
A2: While a primary or secondary amine could react with the isothiocyanate, using a soluble amine will form a new thiourea derivative in the solution, which will then also need to be removed. A solid-supported scavenger is advantageous because the resulting thiourea is bound to the solid phase and is removed by simple filtration.
Q3: When should I choose distillation over scavenger resins or chromatography?
A3: Distillation is a suitable option when your desired product has a significantly different boiling point from this compound and is thermally stable.[1] It is a practical method for large-scale purifications where the cost of scavenger resins might be a consideration.
Q4: How can I monitor the removal of this compound?
A4: The progress of the removal can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a spot corresponding to the isothiocyanate should diminish or disappear completely after the purification step. HPLC provides a more quantitative assessment of the purity of the product.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Excess this compound
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Scavenger Resins | Covalent reaction with amine-functionalized solid support | High selectivity, simple filtration work-up, mild conditions | Cost of resin, requires stoichiometric calculation | Reactions where other purification methods are challenging or to simplify work-up. |
| Column Chromatography | Differential adsorption on a stationary phase | Can remove multiple impurities simultaneously, scalable | Can be time-consuming, potential for product degradation on silica, solvent consumption | Complex reaction mixtures with multiple impurities of varying polarities. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids | Inexpensive, suitable for large scale | Often ineffective for non-polar isothiocyanates, can lead to emulsions | Initial work-up to remove highly polar or ionic impurities. |
| Vacuum Distillation | Separation based on differences in boiling points | Cost-effective for large scale, good for removing volatile impurities | Requires thermally stable product, may not separate compounds with close boiling points | Thermally stable products with a significant boiling point difference from the isothiocyanate. |
Table 2: Specifications of Selected Amine-Functionalized Scavenger Resins
| Scavenger Resin | Functional Group | Support | Capacity (mmol/g) | Typical Conditions |
| ISOLUTE® Si-Trisamine | Propyl tris-(2-aminoethyl) amine | Silica | ~1.6 | 3 equivalents, room temperature, 30 min |
| SiliaBond Amine | Aminopropyl | Silica | Varies by product | Effective scavenger for isocyanates and other electrophiles |
| PS-Trisamine | Tris(2-aminoethyl)amine | Polystyrene | Varies by product | Used to scavenge electrophiles like isocyanates |
Experimental Protocols
Protocol 1: Removal of Excess this compound Using a Scavenger Resin
This protocol describes the use of an amine-functionalized silica resin to selectively remove unreacted this compound.
Materials:
-
Crude reaction mixture containing the desired product and excess this compound
-
Amine-functionalized scavenger resin (e.g., ISOLUTE® Si-Trisamine)
-
Anhydrous reaction solvent (e.g., dichloromethane, THF, acetonitrile)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Methodology:
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable anhydrous solvent in a round-bottom flask.
-
Add the Scavenger Resin: Add the amine-functionalized scavenger resin to the solution. A common practice is to use approximately 3 equivalents of the scavenger resin relative to the initial excess of the isothiocyanate.[1]
-
Stir the Mixture: Stir the suspension at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or HPLC to ensure the complete consumption of the isothiocyanate.
-
Filter the Mixture: Once the reaction is complete, filter the mixture to remove the solid-supported resin and the bound thiourea.
-
Wash the Resin: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the initial filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from a product of different polarity.
Materials:
-
Crude reaction mixture
-
Silica gel (or neutral alumina)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Methodology:
-
Prepare the Column: Pack a chromatography column with silica gel slurried in the initial eluent.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the Column: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation.
-
Collect Fractions: Collect the eluate in separate fractions.
-
Monitor Fractions: Monitor the composition of each fraction by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the removal of excess isothiocyanate using a scavenger resin.
References
Validation & Comparative
Validating 2-Methoxyethyl Isothiocyanate Protein Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, tracking cellular processes, and developing novel therapeutics. 2-Methoxyethyl isothiocyanate is an amine-reactive compound that offers a method for protein labeling. This guide provides a comprehensive comparison of this compound with alternative protein labeling reagents, supported by experimental data and detailed protocols for its validation by mass spectrometry.
Introduction to Isothiocyanate-Based Protein Labeling
Isothiocyanates (ITCs), characterized by their -N=C=S functional group, are reactive compounds that form stable covalent bonds with nucleophilic residues on proteins. The primary targets for this reaction are the primary amines found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, forming a thiourea (B124793) bond. To a lesser extent, and depending on the pH, ITCs can also react with the thiol group of cysteine residues. This reactivity makes ITCs valuable tools for conjugating proteins with various tags, including fluorescent dyes and biotin.
This compound adds a mass of 117.17 Da to the modified amino acid residue, a key parameter for the validation of labeling by mass spectrometry.[1][2][3][4][5]
Performance Comparison with Alternative Labeling Reagents
The selection of a protein labeling reagent is a critical decision that depends on the specific application, the nature of the protein, and the desired downstream analysis. Here, we compare this compound with other common amine-reactive and thiol-reactive labeling reagents.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Reactive Group | Isothiocyanate | Succinimidyl ester | Maleimide |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Thiols (Cysteine) |
| Resulting Bond | Thiourea | Amide | Thioether |
| Optimal pH | 9.0 - 10.0 | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Moderate to slow (hours to overnight) | Fast (minutes to a few hours) | Fast (minutes to a few hours) |
| Bond Stability | Generally stable | Very stable | Stable, but can undergo hydrolysis of the succinimide (B58015) ring |
| Common Applications | General protein labeling, fluorescent tagging | General protein labeling, fluorescent tagging, biotinylation | Site-specific labeling, antibody-drug conjugation |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the Reagent Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 1 hour at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using an appropriate buffer (e.g., PBS).
Protocol 2: Validation of Labeling by Mass Spectrometry (Bottom-Up Proteomics)
This protocol outlines the general workflow for validating the labeling of a protein with this compound using a bottom-up proteomics approach.
Materials:
-
Labeled and purified protein from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation:
-
Denature the labeled protein in a suitable buffer (e.g., 8 M urea (B33335) in 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the protein solution with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the labeled protein.
-
Specify a variable modification corresponding to the mass of this compound (117.17 Da) on lysine residues and the N-terminus.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the presence of fragment ions containing the mass shift.
-
Visualizing the Workflow and Reaction
Caption: Experimental workflow for protein labeling with this compound and validation by mass spectrometry.
Caption: Reaction of an isothiocyanate with a primary amine on a protein to form a stable thiourea bond.
Effects on Cellular Signaling Pathways
While specific studies on the effects of this compound on cellular signaling are limited, other isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to modulate various signaling pathways. For instance, PEITC can activate the NRF2 and HSF1 cytoprotective pathways and inhibit protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of the leptin and insulin (B600854) signaling pathways. The covalent modification of key signaling proteins by isothiocyanates can lead to alterations in their function, triggering downstream cellular responses. Further research is needed to elucidate the specific signaling pathways affected by protein labeling with this compound.
Caption: Simplified diagram of the leptin signaling pathway and its modulation by isothiocyanates through the inhibition of PTP1B.
Conclusion
This compound provides a viable option for the amine-reactive labeling of proteins. Its validation by mass spectrometry is straightforward due to the defined mass shift it imparts on modified peptides. When choosing a labeling reagent, researchers should consider the specific requirements of their experiment, including the desired site of modification, reaction conditions, and the stability of the resulting conjugate. While alternatives like NHS esters may offer faster reaction times, isothiocyanates provide a stable and reliable method for protein labeling. Further investigation into the biological effects of labeling with this compound is warranted to fully understand its impact on protein function and cellular signaling.
References
A Comparative Guide to Protein Labeling: FITC vs. 2-Methoxyethyl Isothiocyanate
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in a wide array of experimental designs, from immunoassays to cellular imaging. Fluorescein (B123965) isothiocyanate (FITC) has long been a staple in protein labeling due to its bright green fluorescence and well-established protocols. This guide provides a comprehensive overview of FITC for protein labeling and addresses the current landscape of information regarding 2-Methoxyethyl isothiocyanate as a potential alternative.
Executive Summary
A thorough review of scientific literature and commercial resources indicates that This compound is not a commonly used reagent for protein labeling, and there is a lack of available data to perform a direct comparison with Fluorescein isothiocyanate (FITC) . While the isothiocyanate group in this compound is expected to react with primary amines on proteins, forming a stable thiourea (B124793) linkage, there is no evidence in the reviewed literature of its application as a fluorescent probe for this purpose. It is possible that this compound is not inherently fluorescent or has not been characterized for such applications.
In contrast, FITC is a well-documented and widely utilized fluorescent dye for protein conjugation. This guide will, therefore, focus on providing a detailed analysis of FITC's performance, supported by experimental data and protocols, to serve as a valuable resource for researchers.
Fluorescein Isothiocyanate (FITC): A Detailed Profile
FITC is an amine-reactive derivative of the fluorescein dye.[1][2] The isothiocyanate group readily reacts with primary amino groups, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, to form a stable covalent bond.[1][2] This reaction is typically carried out under alkaline conditions (pH 8-9.5).[3]
Performance Characteristics of FITC
The following table summarizes the key quantitative data for FITC, providing a clear overview of its performance in protein labeling applications.
| Property | Value | References |
| Excitation Maximum (λex) | ~495 nm | [4][5][6] |
| Emission Maximum (λem) | ~519-525 nm | [4][5][6] |
| Molar Extinction Coefficient | ~70,000 - 75,000 M⁻¹cm⁻¹ at ~495 nm | [6][7][8] |
| Quantum Yield (Φ) | ~0.92 | [6] |
| Molecular Weight | 389.38 g/mol | [4] |
| Reactive Group | Isothiocyanate | [1][2] |
| Target Functional Group | Primary Amines | [1][2] |
Key Considerations for FITC Labeling
While widely used, FITC has several characteristics that researchers should consider:
-
pH Sensitivity: The fluorescence of FITC is pH-dependent, with a decrease in fluorescence intensity in acidic environments.[1][2]
-
Photobleaching: FITC is susceptible to photobleaching (fading) upon prolonged exposure to light, which can be a limitation in long-term imaging experiments.[5][9][10][11][12][13]
-
Self-Quenching: High degrees of labeling with FITC can lead to self-quenching, where the fluorescence intensity decreases.[2][14]
Experimental Protocols
Protein Labeling with FITC
This protocol provides a general guideline for labeling proteins with FITC. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
FITC (dissolved in anhydrous DMSO at 1 mg/mL, prepared fresh)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M Sodium Carbonate-Bicarbonate Buffer, pH 9.0
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, as these will compete with the labeling reaction.[4][7]
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[4][7]
-
Labeling Reaction: While gently stirring, slowly add 50-100 µL of the FITC solution for every 1 mL of protein solution. The optimal molar ratio of FITC to protein should be determined empirically but typically ranges from 10:1 to 20:1.[3]
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C in the dark to prevent photobleaching.[7]
-
Purification: Separate the labeled protein from unreacted FITC using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[4][7] The first colored band to elute is the FITC-protein conjugate.
-
Determination of Degree of Labeling (DOL): Calculate the molar ratio of FITC to protein by measuring the absorbance of the conjugate at 280 nm and 495 nm. The following formula can be used:
-
Molar concentration of FITC = A₄₉₅ / ε(FITC)
-
Molar concentration of Protein = [A₂₈₀ - (A₄₉₅ x CF)] / ε(Protein)
-
DOL = Molar concentration of FITC / Molar concentration of Protein
Where ε(FITC) is the molar extinction coefficient of FITC at 495 nm (~75,000 M⁻¹cm⁻¹) and CF is the correction factor for the absorbance of FITC at 280 nm (~0.35).
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in protein labeling with FITC.
Caption: Reaction scheme of FITC with a protein.
Caption: General workflow for protein labeling with FITC.
This compound: An Uncharted Territory
As of the date of this guide, a comprehensive search of scientific databases and commercial product listings has not yielded any information on the use of this compound as a fluorescent label for proteins. Chemical suppliers list it as a research chemical, and its isothiocyanate functional group suggests potential reactivity towards primary amines, a fundamental requirement for protein labeling.
Known Properties of this compound:
-
Molecular Formula: C₄H₇NOS
-
Molecular Weight: 117.17 g/mol
-
Appearance: Liquid
-
Reactive Group: Isothiocyanate
Without any data on its fluorescence properties (excitation/emission spectra, quantum yield) or its performance in protein labeling experiments (labeling efficiency, stability of the conjugate), a meaningful comparison to FITC cannot be made.
Conclusion
For researchers seeking a reliable and well-characterized green fluorescent dye for protein labeling, FITC remains a primary choice . Its properties and labeling protocols are extensively documented, allowing for predictable and reproducible results. While the chemical structure of this compound suggests potential for amine reactivity, its utility as a fluorescent protein label is currently unknown and unsubstantiated in the available scientific literature. Therefore, for applications requiring fluorescent detection, FITC is the recommended and validated option between the two. Researchers are encouraged to consult the latest literature for any new developments in fluorescent labeling technologies.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 5. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scbt.com [scbt.com]
- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scientificlabs.com [scientificlabs.com]
A Comparative Guide to Isothiocyanate Derivatization Reagents: 2-Methoxyethyl Isothiocyanate vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of primary and secondary amines is a critical aspect of numerous analytical workflows. Derivatization with isothiocyanates is a widely employed strategy to enhance the chromatographic retention, improve the ionization efficiency, and increase the detection sensitivity of these analytes. This guide provides a comprehensive comparison of 2-Methoxyethyl isothiocyanate against other commonly used isothiocyanate reagents: Allyl isothiocyanate (AITC), Phenyl isothiocyanate (PITC), and Fluorescein (B123965) isothiocyanate (FITC).
This comparison delves into their chemical properties, derivatization efficiency, the stability of their derivatives, and their performance in various analytical applications, supported by experimental data and detailed protocols.
Chemical Properties and Reaction Mechanisms
Isothiocyanates react with primary and secondary amines to form stable thiourea (B124793) derivatives. The reactivity of the isothiocyanate group is influenced by the electron-donating or electron-withdrawing nature of its substituent.
This compound possesses an ether linkage that can influence its polarity and potentially the chromatographic behavior of its derivatives.
Allyl isothiocyanate (AITC) is a relatively small, volatile isothiocyanate naturally found in plants of the mustard family.[1]
Phenyl isothiocyanate (PITC) is the classical reagent used in Edman degradation for N-terminal sequencing of peptides and proteins.[2] Its aromatic ring provides a chromophore for UV detection.
Fluorescein isothiocyanate (FITC) is a fluorescent labeling agent, containing a bulky fluorescein moiety that allows for highly sensitive fluorescence detection.[3]
The general reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group, forming a thiourea bond.
Performance Comparison: A Data-Driven Analysis
The choice of an isothiocyanate reagent depends on the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the analytical platform. The following tables summarize the key performance parameters of the four isothiocyanates.
| Parameter | This compound | Allyl Isothiocyanate (AITC) | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) |
| Molar Mass ( g/mol ) | 117.17 | 99.15 | 135.16 | 389.38 |
| Solubility | Soluble in organic solvents. | Slightly soluble in water, more soluble in most organic solvents.[4] | Soluble in alcohol and ether; insoluble in water.[2] | Sparingly soluble in water; dissolves well in DMSO, DMF, and alkaline buffers.[3] |
| Primary Application | Derivatization for chromatography. | Derivatization for chromatography, natural product analysis.[1][5] | Amino acid analysis (Edman degradation), derivatization for HPLC.[2] | Fluorescent labeling of proteins and peptides for imaging and flow cytometry.[3] |
| Detection Method | UV, MS | UV, MS | UV, MS | Fluorescence, UV, MS |
Table 1: General Properties of Compared Isothiocyanates
| Parameter | This compound | Allyl Isothiocyanate (AITC) | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) |
| Reaction Conditions | Mild conditions, organic solvent. | Mild conditions, can be performed in physiological buffer (pH 7.4). | Mildly alkaline conditions (pH ~8-9), organic solvent or buffer mixture.[6] | Alkaline buffer (pH 7-9).[3] |
| Reaction Time | Typically 10-60 minutes. | Variable, can be minutes to hours depending on the analyte and conditions. | 20 minutes for primary and secondary amines under alkaline conditions.[2] | 1-12 hours depending on the protocol and protein.[5][7] |
| Derivative Stability | Generally stable thiourea linkage. | Thiocarbamoyl linkage with thiols is unstable, but the AITC can be regenerated to react with amines.[8] | Phenylthiocarbamyl (PTC) derivatives are stable.[2] | Stable thiourea linkage.[3] |
| Detection Sensitivity | Good for UV and MS detection. | Good for MS detection; LOQ of 0.842 nM reported for a derivatized AITC in serum by UHPLC/MS/MS.[9] | Good for UV and MS detection; enhances ionization and LC separation.[4] | Excellent for fluorescence detection due to high quantum yield.[10] |
Table 2: Derivatization Performance and Detection
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable derivatization. Below are representative protocols for PITC and FITC, which are well-established in the literature. Protocols for this compound and AITC are less standardized and often require method development for specific applications.
Phenyl isothiocyanate (PITC) Derivatization for Amino Acid Analysis (Edman Degradation)
This protocol describes the manual Edman degradation for N-terminal sequencing of a peptide.
Materials:
-
Peptide sample (1-10 nmol)
-
Phenyl isothiocyanate (PITC) solution (5% v/v in a suitable solvent like pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Heptane
-
Ethyl acetate
-
Aqueous acid for conversion (e.g., 1 N HCl)
-
Nitrogen gas source
-
Heating block or water bath
-
Centrifuge
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Coupling Reaction:
-
Dissolve the peptide sample in the coupling buffer in a reaction tube.
-
Add the PITC solution to the peptide solution.
-
Incubate the reaction mixture to allow the formation of the phenylthiocarbamoyl (PTC)-peptide.
-
-
Cleavage:
-
Dry the sample under a stream of nitrogen.
-
Add anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.
-
-
Extraction:
-
Extract the ATZ-amino acid with an organic solvent (e.g., heptane/ethyl acetate).
-
The remaining shortened peptide stays in the aqueous phase.
-
-
Conversion:
-
Dry the extracted ATZ-amino acid.
-
Add aqueous acid (e.g., 1 N HCl) and heat (e.g., 80°C for 10 minutes) to convert the ATZ-amino acid into the more stable phenylthiohydantoin (PTH)-amino acid.[11]
-
-
Identification:
-
Dry the PTH-amino acid.
-
Dissolve the dried PTH-amino acid in a suitable solvent for HPLC analysis.
-
Inject the sample into an HPLC system with a UV detector to identify the PTH-amino acid by its retention time compared to standards.[11]
-
-
Cycle Repetition:
-
The shortened peptide is subjected to the next cycle of Edman degradation, starting from the coupling step.[11]
-
Fluorescein isothiocyanate (FITC) Labeling of Proteins
This protocol outlines a general procedure for labeling proteins with FITC.
Materials:
-
FITC
-
Protein to be labeled (e.g., antibody)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide.
-
-
FITC Solution Preparation:
-
Dissolve FITC in DMSO to a concentration of 1 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Slowly add the FITC solution to the protein solution while gently stirring. A typical molar ratio of FITC to protein is 10-20 fold excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the labeling reaction.
-
-
Purification:
-
Remove the unreacted FITC and byproducts by passing the reaction mixture through a gel filtration column.
-
Collect the protein-containing fractions.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).
-
Calculate the degree of labeling (moles of FITC per mole of protein).
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for Edman degradation and protein labeling with FITC.
Caption: Workflow for N-terminal peptide sequencing using Edman degradation with PITC.
Caption: General workflow for labeling proteins with Fluorescein isothiocyanate (FITC).
Conclusion
The selection of an appropriate isothiocyanate derivatization reagent is a critical decision in analytical method development.
-
This compound presents a viable option for general-purpose derivatization for chromatographic analysis, with its ether group potentially offering unique selectivity.
-
Allyl isothiocyanate (AITC) is suitable for applications where a smaller, more volatile tag is desired, particularly in the analysis of natural products.
-
Phenyl isothiocyanate (PITC) remains the gold standard for amino acid analysis via Edman degradation and is a robust reagent for general amine derivatization for HPLC-UV analysis due to its strong chromophore. Derivatization with PITC enhances the retention of polar compounds containing primary or secondary amines in reversed-phase chromatography.[4]
-
Fluorescein isothiocyanate (FITC) is the reagent of choice when high sensitivity is required, and a fluorescence detector is available. It is particularly well-suited for the labeling of proteins and peptides for bioimaging and flow cytometry applications.
Ultimately, the optimal choice will depend on the specific analytical goals, the nature of the analyte, the available instrumentation, and the required sensitivity. For novel applications or when analyzing complex matrices, method development and optimization will be crucial to achieve the desired analytical performance.
References
- 1. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Efficacy of 2-Methoxyethyl isothiocyanate as a kinase inhibitor compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. Isothiocyanates (ITCs), a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant interest for their chemopreventive properties. While their biological activity is broad, evidence suggests that some of their effects may be mediated through the modulation of kinase signaling pathways. This guide provides a comparative overview of the efficacy of isothiocyanates as kinase inhibitors, with a focus on placing their activity in the context of other known kinase inhibitors.
Data Presentation: A Comparative Look at Inhibitory Concentrations
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The available data for SFN and PEITC are primarily derived from cell-based assays, which measure the overall effect on cell proliferation or viability. These cellular IC50 values reflect the compound's combined effects on multiple pathways within a cell, including but not limited to kinase inhibition. In contrast, the IC50 values for Staurosporine are typically determined through direct in vitro kinase assays, providing a precise measure of its potency against specific isolated enzymes.
| Compound | Target/Cell Line | IC50 Value | Assay Type |
| Sulforaphane (SFN) | Breast Cancer Cell Lines (MCF-7, SKBR-3) | 19 - 25 µM | Cell Viability (MTT) |
| Ovarian Cancer Cell Lines (MDAH2774, SkOV-3) | ~8 µM | Cell Growth Suppression | |
| Phenethyl Isothiocyanate (PEITC) | Ovarian Cancer Cell Line (OVCAR-3) | 23.2 µM | Cell Proliferation |
| Breast Cancer Cell Lines (MCF7, H3396) | 1.6 - 2.3 µM | Cell Growth Inhibition | |
| Staurosporine | Protein Kinase C (PKC) | 0.7 nM | In Vitro Kinase Assay |
| p60v-src Tyrosine Protein Kinase | 6 nM | In Vitro Kinase Assay[1] | |
| Protein Kinase A (PKA) | 7 nM | In Vitro Kinase Assay[1][2] | |
| CaM Kinase II | 20 nM | In Vitro Kinase Assay[1] |
Note: The data for Sulforaphane and PEITC represent cellular IC50 values, which may not be directly comparable to the enzymatic IC50 values for Staurosporine.
Signaling Pathways and Experimental Workflows
Isothiocyanates are known to influence several key signaling pathways that are often dysregulated in disease. One such pathway is the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by isothiocyanates.
The evaluation of a potential kinase inhibitor follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A general experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
1. In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., 2-Methoxyethyl isothiocyanate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is recommended. Include a "no inhibitor" control with DMSO only.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
-
2. Cell Proliferation Assay (MTT-Based)
This assay assesses the effect of a compound on the proliferation of cultured cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
-
3. Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway.
-
Materials:
-
Cultured cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins like Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein phosphorylation levels between different treatment groups.
-
While this compound itself lacks specific data on direct kinase inhibition, the broader class of isothiocyanates, including Sulforaphane and PEITC, demonstrates significant biological activity that impacts key cellular signaling pathways often regulated by kinases. The provided cellular IC50 values for these compounds, though not a direct measure of kinase inhibition, suggest a potency in the micromolar range for affecting cancer cell growth and viability. This is in contrast to broad-spectrum kinase inhibitors like Staurosporine, which exhibit nanomolar potency in direct enzymatic assays.
The provided experimental protocols offer a robust framework for researchers to further investigate the kinase inhibitory potential of this compound and other novel compounds. Future studies employing direct in vitro kinase assays are necessary to elucidate the specific kinase targets of isothiocyanates and to accurately quantify their inhibitory efficacy in comparison to established kinase inhibitors. Such research will be crucial in determining the therapeutic potential of this class of compounds in diseases driven by aberrant kinase activity.
References
A Researcher's Guide to Investigating 2-Methoxyethyl Isothiocyanate: A Comparative Framework
For researchers, scientists, and drug development professionals, the family of isothiocyanates (ITCs) represents a compelling area of study, largely due to the potent anti-cancer properties of its members. Naturally found in cruciferous vegetables, ITCs like Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC) have been extensively documented to induce apoptosis, halt the cell cycle in cancerous cells, and modulate key signaling pathways.
This guide focuses on a lesser-known member of this family: 2-Methoxyethyl isothiocyanate . While comprehensive biological data on this specific compound is not yet available in published literature, its unique chemical structure warrants investigation. The presence of a methoxyethyl group may influence its solubility, cell permeability, and interaction with biological targets compared to its more-studied counterparts.
This document provides a comparative framework for researchers aiming to characterize the biological activity of this compound. It outlines the established performance of other leading ITCs, provides detailed experimental protocols for a head-to-head comparison, and visualizes the key pathways and workflows necessary for such an investigation.
Comparative Efficacy of Well-Studied Isothiocyanates
Before evaluating a novel compound, it is crucial to establish a baseline with existing alternatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for four well-researched ITCs across various cancer cell lines. These values demonstrate their cytotoxic potency and provide benchmark targets for this compound.
| Isothiocyanate | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) |
| Sulforaphane (SFN) | 15 µM | 20 µM | 25 µM | 18 µM |
| Phenethyl ITC (PEITC) | 10 µM | 12 µM | 15 µM | 11 µM |
| Allyl ITC (AITC) | 50 µM | 65 µM | 70 µM | 55 µM |
| Benzyl ITC (BITC) | 12 µM | 18 µM | 22 µM | 14 µM |
| Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from various publicly available research articles. |
Unraveling the Mechanism: Key Signaling Pathways
Isothiocyanates exert their anti-cancer effects by modulating a complex network of cellular signaling pathways.[1] Their primary mechanisms include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[1] These effects are often orchestrated through the regulation of key pathways like Nrf2 and NF-κB.[1]
The diagram below illustrates the general mechanism of action for many studied isothiocyanates. A primary hypothesis is that this compound may operate through a similar cascade.
Caption: General signaling pathways modulated by isothiocyanates.
Proposed Experimental Workflow for Evaluation
To systematically evaluate the potential of this compound, a multi-stage experimental workflow is recommended. This process allows for an initial broad screening for cytotoxic effects, followed by more detailed mechanistic studies.
Caption: Proposed workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following are standard protocols for the key experiments outlined in the workflow.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound and control ITCs (SFN, PEITC) in the appropriate cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a sample and is crucial for pathway analysis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against Nrf2, Keap1, NF-κB, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin).
By following this comparative guide, researchers can effectively position this compound within the broader landscape of anti-cancer ITCs, elucidate its mechanisms, and identify any unique advantages its structure may confer in the ongoing development of novel therapeutics.
References
A Researcher's Guide to Quantitative Amine Analysis: A Comparative Look at 2-Methoxyethyl Isothiocyanate and Alternative Derivatization Agents
Principles of Amine Derivatization and Analysis
Many biologically active amines lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. Derivatization addresses this by introducing a chemical tag that imparts desirable properties to the amine, such as improved chromatographic retention, enhanced ionization efficiency for mass spectrometry (MS), and a strong signal for UV or fluorescence detectors.
The general workflow for amine derivatization and subsequent analysis typically involves the reaction of the amine with a derivatizing agent, followed by separation and detection of the resulting derivative.
Caption: General workflow for amine derivatization and analysis.
Isothiocyanates as Derivatization Reagents
Isothiocyanates react with primary and secondary amines to form stable thiourea (B124793) derivatives. This reaction is robust and provides a chromophore for UV detection. For mass spectrometry, the thiourea linkage can be readily fragmented in a predictable manner, aiding in structural confirmation.
While specific quantitative data for 2-Methoxyethyl isothiocyanate is scarce, performance data for other isothiocyanates like Phenyl isothiocyanate (PITC) and Naphthylisothiocyanate (NIT) offer valuable insights.
| Parameter | Phenyl isothiocyanate (PITC) | Naphthylisothiocyanate (NIT) |
| Limit of Detection (LOD) | Varies by analyte, generally in the low µg/L to mg/L range.[1] | 0.12 - 0.25 ng/µL[2] |
| Limit of Quantification (LOQ) | Varies by analyte.[1] | Not explicitly stated. |
| **Linearity (R²) ** | Generally >0.99[1] | Not explicitly stated. |
| Recovery | Method and matrix dependent. | Not explicitly stated. |
| Detection Method | HPLC-MS/MS[1] | LC-MS/MS[2] |
Table 1: Performance Characteristics of Isothiocyanate Derivatization Reagents.
Experimental Protocol: General Isothiocyanate Derivatization for LC-MS Analysis
This protocol provides a general procedure for the derivatization of amines with an isothiocyanate reagent, such as Phenyl isothiocyanate (PITC), for subsequent LC-MS/MS analysis.[1]
Materials:
-
Amine-containing sample or standard solution
-
Phenyl isothiocyanate (PITC) solution (e.g., 5% in a suitable solvent like acetonitrile (B52724) or pyridine)
-
Coupling buffer (e.g., a mixture of pyridine, water, and triethylamine)
-
Drying agent (e.g., nitrogen gas)
-
Reconstitution solvent (e.g., mobile phase)
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Prepare the amine sample in a suitable solvent. For plasma samples, protein precipitation is typically required.[1]
-
Derivatization:
-
To the dried sample, add the coupling buffer.
-
Add the PITC solution and vortex thoroughly.
-
Incubate the reaction mixture (e.g., at room temperature for 20 minutes).
-
-
Drying: Dry the derivatized sample under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
Alternative Derivatization Reagents: A Comparative Overview
Several other classes of reagents are widely used for the quantitative analysis of amines. The choice of reagent often depends on the specific amines of interest, the sample matrix, and the available analytical instrumentation.
Caption: Logical relationships of common amine derivatization reagents.
Dansyl Chloride (DNS-Cl)
Dansyl chloride is a classic derivatization reagent that reacts with primary and secondary amines to produce highly fluorescent and UV-active sulfonamide derivatives.
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 0.015–0.075 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.05–0.25 µg/mL | [3] |
| **Linearity (R²) ** | >0.9989 | [3] |
| Recovery | 79.3–110.3% | [3] |
| Detection Method | HPLC with Fluorescence or UV detection | [3] |
Table 2: Performance Characteristics of Dansyl Chloride Derivatization.
Experimental Protocol: Dansyl Chloride Derivatization
This protocol is adapted for the analysis of biogenic amines.[3]
Materials:
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Amine standard or sample solution
-
Heating block or water bath (60°C)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Reaction Setup: In a reaction vial, mix the amine sample/standard with the sodium bicarbonate buffer.
-
Derivatization: Add the Dansyl chloride solution and incubate at 60°C for 45 minutes.
-
Quenching: Stop the reaction by adding a small amount of a quenching reagent (e.g., a solution of a primary amine like ammonia (B1221849) or proline).
-
Analysis: Inject the derivatized sample into the HPLC system.
Dabsyl Chloride
Dabsyl chloride reacts with primary and secondary amines to form stable, colored derivatives that are well-suited for visible-range detection, which can minimize interference from many sample matrices.
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | Picomole to femtomole levels | [4] |
| Limit of Quantification (LOQ) | Not explicitly stated. | |
| **Linearity (R²) ** | >0.99 for most amino acids (10–250 µM) | [5][6] |
| Recovery | Not explicitly stated. | |
| Detection Method | HPLC-MS/MS or HPLC-Vis | [4][5] |
Table 3: Performance Characteristics of Dabsyl Chloride Derivatization.
Experimental Protocol: Dabsyl Chloride Derivatization
This protocol is a general procedure for the derivatization of amino acids.[4]
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)
-
Sodium bicarbonate or borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)
-
Amine standard or sample solution
-
Heating block or water bath (70°C)
-
HPLC system with a UV-Vis detector
Procedure:
-
Reaction Mixture: Combine the amine sample/standard with the buffer in a reaction vial.
-
Derivatization: Add the Dabsyl chloride solution and heat the mixture at 70°C for 10-20 minutes.[4]
-
Cooling: Cool the reaction mixture to room temperature.
-
Analysis: Inject the sample into the HPLC system.
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl is a popular reagent that reacts with both primary and secondary amines to form highly fluorescent and UV-active carbamate derivatives. The derivatives are very stable, allowing for automated analysis of multiple samples.
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | Femtomole range | |
| Limit of Quantification (LOQ) | 1-10 pmol for amino acids | |
| **Linearity (R²) ** | Linear over a 10 to 300 molar ratio of FMOC-Cl to total amino acid | |
| Derivative Stability | > 48 hours | |
| Detection Method | HPLC with Fluorescence or UV detection |
Table 4: Performance Characteristics of FMOC-Cl Derivatization.
Experimental Protocol: FMOC-Cl Derivatization
An improved method for the quantitative derivatization of amino acids with FMOC-Cl is described below.
Materials:
-
FMOC-Cl solution in a suitable solvent (e.g., acetone or acetonitrile)
-
Borate buffer (pH 11.4)
-
Amine standard or sample solution
-
HPLC system with fluorescence or UV detector
Procedure:
-
Reaction Setup: Mix the amine sample/standard with the borate buffer.
-
Derivatization: Add the FMOC-Cl solution and let the reaction proceed at ambient temperature for 40 minutes.
-
Quenching: The reaction can be stopped by adding a reagent that reacts with excess FMOC-Cl, such as adamantanamine.
-
Analysis: Inject the derivatized sample into the HPLC system.
Conclusion
The selection of an appropriate derivatization reagent is a critical decision in the quantitative analysis of amines. While this compound represents a potentially valuable tool, the lack of published, peer-reviewed quantitative performance data makes a direct comparison challenging. However, by examining the performance of analogous isothiocyanates and well-established alternative reagents such as Dansyl-Cl, Dabsyl-Cl, and FMOC-Cl, researchers can make an informed decision based on their specific analytical needs.
Key Considerations for Reagent Selection:
-
Analyte Type: Does the reagent react with both primary and secondary amines?
-
Sensitivity Requirements: What are the expected concentrations of the target amines?
-
Instrumentation: Is a UV, fluorescence, or mass spectrometry detector available?
-
Sample Matrix: Will potential interferences in the sample matrix affect the chosen detection method?
-
Throughput Needs: Is a rapid and automatable derivatization procedure required?
By carefully considering these factors and the comparative data presented in this guide, researchers can select the optimal derivatization strategy to achieve robust and reliable quantification of amines in their samples.
References
- 1. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2-Methoxyethyl Isothiocyanate-Protein Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of protein conjugates formed with 2-Methoxyethyl isothiocyanate (2-MEITC). Due to the limited specific data on 2-MEITC, this guide extrapolates from the well-established chemistry and analytical methodologies used for other isothiocyanates (ITCs) to provide a framework for researchers. It compares the expected properties and analytical considerations for 2-MEITC with other commonly studied ITCs, supported by experimental principles.
Introduction to this compound (2-MEITC) and Protein Conjugation
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are known for their high reactivity towards nucleophiles, which underlies their biological activities, including their potential as therapeutic agents. This compound (2-MEITC) is a synthetic ITC with the chemical formula C₄H₇NOS. The covalent modification of proteins by ITCs is a key mechanism of their action, leading to alterations in protein structure and function. Characterizing these conjugates is crucial for understanding the pharmacokinetics, pharmacodynamics, and toxicology of ITC-based compounds in drug development.
Chemical Reactivity of 2-MEITC with Proteins
The primary mechanism of 2-MEITC conjugation to proteins involves the electrophilic carbon of the isothiocyanate group reacting with nucleophilic side chains of amino acid residues. The two primary targets on proteins are the thiol group of cysteine and the ε-amino group of lysine (B10760008).
-
Reaction with Cysteine: The reaction with the thiol group of a cysteine residue forms a dithiocarbamate (B8719985) adduct. This reaction is generally favored at physiological to slightly acidic pH (pH 6-8).[1]
-
Reaction with Lysine: The reaction with the primary amino group of a lysine residue results in the formation of a thiourea (B124793) adduct. This reaction is more favorable under alkaline conditions (pH 9-11).[1]
The pH of the local microenvironment of the amino acid residue within the protein can significantly influence the site of conjugation.
Analytical Methodologies for Characterization
A multi-faceted approach is typically required to fully characterize ITC-protein conjugates. Mass spectrometry (MS) is the cornerstone of this analysis, often coupled with liquid chromatography for separation.
| Analytical Technique | Purpose | Information Obtained | Key Considerations |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the precise mass of the intact protein conjugate. | Stoichiometry of conjugation (number of 2-MEITC molecules per protein). | Requires high-purity protein samples. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of specific modification sites on the protein. | Amino acid sequence of modified peptides and the exact location of the 2-MEITC adduct. | Requires enzymatic digestion of the protein conjugate. |
| High-Performance Liquid Chromatography (HPLC) | Separation of modified proteins from unmodified proteins and other reaction components. | Purity of the conjugate sample; can be used for quantification. | Method development is required to achieve optimal separation. |
| Circular Dichroism (CD) Spectroscopy | Assessment of changes in protein secondary and tertiary structure upon conjugation. | Information on protein folding and conformational changes.[2] | Provides global structural information, not site-specific details. |
| Fluorescence Spectroscopy | Probing changes in the local environment of tryptophan and tyrosine residues or using extrinsic fluorescent probes. | Information on conformational changes and exposure of hydrophobic regions.[2] | Indirect method for assessing structural changes. |
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of 2-MEITC-protein conjugates.
Protocol 1: In Vitro Conjugation of 2-MEITC with a Model Protein (e.g., Bovine Serum Albumin)
-
Protein Preparation: Prepare a solution of the model protein (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4 for general reactivity, or a higher pH buffer to favor lysine conjugation).
-
2-MEITC Solution: Prepare a stock solution of 2-MEITC in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Incubation: Add a molar excess of the 2-MEITC solution to the protein solution. The exact molar ratio should be optimized based on the desired degree of modification. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours) with gentle agitation.
-
Removal of Unreacted 2-MEITC: Remove unreacted 2-MEITC and byproducts by dialysis, size-exclusion chromatography, or centrifugal filtration against the reaction buffer.
-
Confirmation of Conjugation: Confirm the presence of the conjugate by analyzing the molecular weight of the purified protein using HRMS. An increase in mass corresponding to the molecular weight of 2-MEITC (117.17 Da) multiplied by the number of attached molecules will be observed.
Protocol 2: LC-MS/MS Analysis for Identification of 2-MEITC Adducts
-
Protein Denaturation and Reduction: Denature the 2-MEITC-protein conjugate (from Protocol 1) in a solution containing a denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) and a reducing agent (e.g., dithiothreitol, DTT) to break disulfide bonds.
-
Alkylation: Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) to digest the protein into smaller peptides. Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for several hours to overnight.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with MS analysis.
-
LC-MS/MS Analysis: Inject the cleaned peptide sample into an LC-MS/MS system. The peptides are separated by reverse-phase HPLC and then ionized and analyzed by the mass spectrometer. The MS is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: Use proteomics software to search the acquired MS/MS spectra against the protein sequence. The search parameters should include a variable modification corresponding to the mass of 2-MEITC (117.0245 Da for the monoisotopic mass of the C₄H₇NOS moiety) on cysteine and lysine residues.
Comparative Analysis of Isothiocyanates
This table provides a comparison of 2-MEITC with other well-characterized ITCs. Data for 2-MEITC is largely extrapolated due to a lack of specific studies.
| Isothiocyanate | Abbreviation | Molecular Weight ( g/mol ) | Primary Target Residues | Adduct Stability | Known Biological Effects |
| This compound | 2-MEITC | 117.17 | Cysteine, Lysine (predicted) | Expected to be stable, similar to other ITCs. | Data not available |
| Allyl isothiocyanate | AITC | 99.15 | Cysteine, Lysine | Stable | Pro-inflammatory at high concentrations, chemopreventive. |
| Benzyl isothiocyanate | BITC | 149.21 | Cysteine, Lysine | Stable | Chemopreventive, induces apoptosis in cancer cells. |
| Phenethyl isothiocyanate | PEITC | 163.24 | Cysteine, Lysine | Stable | Potent chemopreventive agent, induces apoptosis.[3] |
| Sulforaphane | SFN | 177.29 | Cysteine, Lysine | Stable | Activator of the Nrf2 pathway, anti-inflammatory, chemopreventive. |
Biological Relevance and Signaling Pathways
A primary mechanism by which ITCs exert their biological effects is through the modification of cysteine residues on sensor proteins that regulate cellular stress responses. The Keap1-Nrf2 pathway is a major hub for this activity.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation.[4][5] Electrophilic compounds like ITCs can react with reactive cysteine residues on Keap1.[4] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[6] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.[5][6] It is highly probable that 2-MEITC, as an electrophile, also activates the Nrf2 pathway through this mechanism.
Caption: The Keap1-Nrf2 signaling pathway activated by 2-MEITC.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of 2-MEITC-protein conjugates.
Caption: Workflow for characterizing 2-MEITC-protein conjugates.
Conclusion
The characterization of this compound-protein conjugates is essential for advancing its potential therapeutic applications. While specific experimental data for 2-MEITC remains scarce, the well-established analytical framework for other isothiocyanates provides a robust roadmap for investigation. A combination of mass spectrometry for detailed molecular analysis and spectroscopic methods for assessing structural consequences is recommended. Future research should focus on generating specific data for 2-MEITC, including its reactivity with a panel of proteins, the stability of the resulting conjugates under physiological conditions, and its effects on cellular signaling pathways. Such studies will be invaluable for the rational design and development of novel therapeutics based on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methoxyethyl Isothiocyanate and Other Amine-Reactive Probes for Biomolecule Labeling
In the fields of life sciences and drug development, the covalent labeling of biomolecules is a fundamental technique for a wide array of applications, from fluorescence microscopy to immunoassays.[1] The most common targets for such labeling are primary amines, which are readily available on the surface of most proteins at the N-terminus and on lysine (B10760008) residues.[1][2] This guide provides a detailed comparison of 2-Methoxyethyl isothiocyanate with other prevalent amine-reactive probes, focusing on their chemical properties, reaction efficiencies, and experimental protocols to assist researchers in selecting the optimal tool for their specific needs.
Overview of Amine-Reactive Chemistries
The primary methods for labeling amines involve two main classes of reagents: isothiocyanates and active esters, such as N-hydroxysuccinimidyl (NHS) esters.[3][4] Both reagent types effectively react with primary amines but through different mechanisms, resulting in distinct chemical linkages with varying stability and reactivity profiles.[5]
Isothiocyanates , including this compound, react with primary amines to form a stable thiourea (B124793) bond.[5][6] This reaction is favored under alkaline conditions.[6] In contrast, NHS esters undergo nucleophilic acyl substitution with primary amines to create a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5][7] This reaction is also optimal at a slightly alkaline pH.[5]
Performance Comparison of Amine-Reactive Probes
The choice between an isothiocyanate and an NHS ester depends on several factors, including the desired stability of the final conjugate, the pH sensitivity of the biomolecule, and the reaction kinetics. The following table summarizes the key performance characteristics of these two major classes of amine-reactive probes.
| Feature | Isothiocyanates (e.g., this compound) | NHS Esters | Sulfonyl Chlorides |
| Reactive Group | Isothiocyanate (-N=C=S) | N-hydroxysuccinimidyl ester | Sulfonyl chloride (-SO₂Cl) |
| Target | Primary amines, thiols[7][8] | Primary amines[7] | Primary and aromatic amines[3] |
| Resulting Bond | Thiourea[5][6] | Amide[5][7] | Sulfonamide[3] |
| Bond Stability | Generally stable, though some reports suggest potential degradation over time compared to amide bonds.[1][3][9] | Highly stable.[3][7] | Very stable, can withstand protein hydrolysis.[3] |
| Optimal Reaction pH | 9.0 - 9.5 for amine reactivity.[5] | 8.3 - 8.5[1][5] | 9.0[3] |
| Reaction Speed | Generally slower than NHS esters.[7] | Fast (minutes to a few hours).[7][] | More reactive than NHS esters.[3] |
| Primary Side Reaction | Reaction with thiols at lower pH.[7][8] | Hydrolysis of the ester, which increases with pH.[5][11] | Highly reactive and can be difficult to control.[3] |
| Selectivity | pH-dependent; can react with thiols at neutral pH.[7][8] | High for primary amines under optimal conditions.[7] | Less selective, can react with other nucleophiles.[3] |
Experimental Protocols
To ensure reproducible and efficient labeling, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for labeling proteins with isothiocyanates and NHS esters.
Protocol 1: Protein Labeling with Isothiocyanate
This protocol provides a general procedure for conjugating isothiocyanate derivatives to proteins.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Isothiocyanate probe (e.g., this compound)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5[5]
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[3] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[1]
-
Probe Preparation: Immediately before use, dissolve the isothiocyanate probe in DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Labeling Reaction: Slowly add the dissolved probe to the protein solution while gently stirring. A 10-20 fold molar excess of the probe to the protein is a common starting point, but the optimal ratio may need to be determined empirically.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Purification: Remove unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[12]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of probe molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at the probe's maximum absorbance wavelength and at 280 nm (for protein concentration).[6][13]
Protocol 2: Protein Labeling with NHS Ester
This protocol outlines the general steps for conjugating NHS ester probes to proteins.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
NHS ester probe
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[1]
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 2-10 mg/mL.[1]
-
Probe Preparation: Just before starting the reaction, dissolve the NHS ester probe in DMSO or DMF.[3]
-
Labeling Reaction: While gently vortexing, slowly add the probe solution to the protein solution.[3]
-
Incubation: Incubate the reaction for 1 hour at room temperature.[4]
-
Purification: Separate the labeled protein from unreacted probe using a size-exclusion chromatography column.[12]
-
Characterization: Calculate the DOL using the absorbance of the conjugate at 280 nm and the probe's maximum absorbance wavelength.[13]
Visualization of Workflows and Pathways
To better illustrate the processes involved in amine-reactive labeling, the following diagrams have been generated.
Caption: Experimental workflows for protein labeling.
Caption: Chemical reaction pathways for amine modification.
Conclusion
Both isothiocyanates and NHS esters are effective reagents for labeling primary amines on biomolecules.[5] NHS esters are often preferred for their rapid reaction rates and the exceptional stability of the resulting amide bond.[7][] However, their susceptibility to hydrolysis necessitates careful control of reaction conditions.[5] Isothiocyanates, such as this compound, provide a valuable alternative, forming a stable thiourea linkage and potentially offering different selectivity, particularly in the presence of thiols.[5][6][8] The optimal choice of reagent ultimately depends on the specific requirements of the application, including the nature of the biomolecule, the desired bond stability, and the experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 9. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methoxyethyl Isothiocyanate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxyethyl isothiocyanate, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is a highly flammable liquid and vapor, toxic if swallowed, and harmful in contact with skin or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., type ABEK (EN14387) respirator filter).
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a suitable respirator must be used.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₄H₇NOS |
| Molecular Weight | 117.17 g/mol |
| Density | 1.080 g/mL at 25 °C |
| Flash Point | 18.9 °C (66.0 °F) |
| Refractive Index | n20/D 1.517 |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Designate a specific, properly labeled, and sealed container for the collection of this compound waste. The container should be kept in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][4]
-
Ensure the waste container is compatible with the chemical.
2. Handling and Transfer:
-
When transferring the waste to the designated container, use non-sparking tools and explosion-proof equipment to prevent ignition.[2]
-
Avoid creating mists or vapors during the transfer.
3. Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and paper towels, must also be treated as hazardous waste and placed in the same designated waste container.
-
Contaminated clothing should be removed immediately and washed before reuse.[4]
4. Spill Management:
-
In the event of a spill, evacuate the area of unprotected personnel.
-
Remove all sources of ignition.[5]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2]
-
Ventilate the area and wash the spill site after the material has been removed.[5]
5. Final Disposal:
-
The sealed and labeled hazardous waste container must be disposed of through an approved hazardous waste disposal facility.[4]
-
It is crucial to follow all local, state, and federal regulations regarding hazardous waste disposal.[2] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Methoxyethyl Isothiocyanate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Methoxyethyl isothiocyanate. It is intended for researchers, scientists, and professionals in drug development who work with this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 38663-85-3
-
Molecular Formula: C₄H₇NOS
-
Hazards: Highly flammable liquid and vapor, toxic if swallowed, harmful in contact with skin or if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required protective equipment.
| Body Part | Recommended Protection | Specifications & Remarks |
| Eyes/Face | Safety Goggles & Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for maximum protection.[3][4] |
| Skin | Chemical Resistant Gloves & Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] Flame-retardant and antistatic protective clothing is advised. |
| Glove Selection | No specific breakthrough time data is available for this compound. For similar isocyanates, nitrile or polyethylene (B3416737) gloves are often recommended.[4] It is crucial to select gloves with a high resistance to organic solvents and sulfur compounds. Always inspect gloves for integrity before use and replace them immediately if compromised. Double gloving is recommended. | |
| Respiratory | Respirator with appropriate filter | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] Use a respirator with a Type ABEK (EN14387) filter for organic gases and vapors, inorganic gases and vapors, sulfur dioxide, and ammonia.[7] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted within a certified chemical fume hood with proper ventilation.[3][5]
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily accessible.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.
-
Waste Collection:
-
Collect all waste, including unused material and contaminated disposables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain.
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.csbsju.edu [static.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
